3-[4-(Trifluoromethyl)phenyl] thiomorpholine
Description
BenchChem offers high-quality 3-[4-(Trifluoromethyl)phenyl] thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Trifluoromethyl)phenyl] thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NS/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLQHRJLTSFLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine
An In-Depth Technical Guide to the Chemical Properties of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine. This molecule is a significant heterocyclic building block, merging the structurally important thiomorpholine scaffold with the pharmacologically advantageous 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group is a key feature in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The thiomorpholine ring system is a privileged scaffold, recognized for its presence in a wide array of biologically active compounds.[3][4] This document serves as a resource for researchers and professionals in drug discovery and agrochemical development, offering insights into the compound's physicochemical characteristics, reactivity, and analytical characterization.
Introduction and Compound Identification
The Thiomorpholine Scaffold in Medicinal Chemistry
The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the synthesis of diverse pharmaceutical agents.[3][5] Its thioether and secondary amine functionalities provide versatile handles for chemical modification, while its three-dimensional structure is often optimal for enzyme active site interactions. Thiomorpholine derivatives have demonstrated a wide spectrum of biological activities, including antitubercular, antimalarial, antioxidant, and anti-inflammatory properties.[3][4]
The Role of the Trifluoromethyl Group in Drug Design
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile.[1] This strongly electron-withdrawing group can significantly alter key properties such as lipophilicity, metabolic stability, and pKa, often leading to enhanced potency and improved pharmacokinetic profiles.[1][2] The presence of the -CF3 group on the phenyl ring of the title compound is expected to confer these beneficial attributes.[6]
Compound Profile
| Identifier | Value | Reference |
| IUPAC Name | 3-[4-(Trifluoromethyl)phenyl]thiomorpholine hydrochloride | N/A |
| CAS Number | 887344-29-8 (for hydrochloride salt) | [6] |
| Molecular Formula | C₁₁H₁₃ClF₃NS (for hydrochloride salt) | [6] |
| Molecular Weight | 283.74 g/mol (for hydrochloride salt) | [6] |
| Appearance | Yellow powder | [6] |
| Purity | ≥ 99% (by LCMS) | [6] |
| Storage Conditions | Store at 0 - 8 °C | [6] |
Chemical Structure
Caption: Chemical Structure of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine.
Physicochemical Properties
The unique combination of the polar thiomorpholine heterocycle and the lipophilic trifluoromethylphenyl group dictates the physicochemical behavior of this molecule.
| Property | Predicted Value / Observation | Rationale / Causality |
| Solubility | Low solubility in water; good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | The large, nonpolar trifluoromethylphenyl group significantly reduces aqueous solubility. The thiomorpholine moiety provides some polarity, but not enough to overcome the hydrophobic character. |
| pKa | ~7.5 - 8.5 (for the protonated amine) | The secondary amine in the thiomorpholine ring is basic. This value is slightly lower than that of unsubstituted thiomorpholine due to the mild electron-withdrawing effect of the distant trifluoromethylphenyl group. |
| Lipophilicity (LogP) | High | The trifluoromethyl group is a strong contributor to lipophilicity, a key property for crossing biological membranes in drug candidates. |
| Stability | Stable under standard conditions. Sensitive to strong oxidizing agents. | The thioether linkage is susceptible to oxidation to the corresponding sulfoxide and sulfone. Store refrigerated (0-8°C) to prevent long-term degradation.[6] |
Synthesis and Reactivity
Retrosynthetic Analysis and Key Strategies
The synthesis of 3-aryl-thiomorpholines can be approached through several established routes. A common and effective strategy involves the cyclization of a linear precursor containing the requisite amine and thiol functionalities. The key disconnection is at the C-N and C-S bonds of the heterocycle, pointing towards precursors like 2-aminoethanethiol and a C2-electrophile derived from 4-(trifluoromethyl)acetophenone.
Caption: Retrosynthetic analysis for 3-[4-(Trifluoromethyl)phenyl]thiomorpholine.
Proposed Synthetic Protocol
This protocol describes a robust, two-step synthesis via reductive amination followed by cyclization, a common method for constructing such heterocycles.[7]
Step 1: Synthesis of 2-((2-(4-(Trifluoromethyl)phenyl)-2-hydroxyethyl)amino)ethane-1-thiol
-
Reagents & Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 2-(4-(Trifluoromethyl)phenyl)oxirane (1.0 eq) and ethanol (10 mL/mmol of oxirane).
-
Addition: Add 2-aminoethanethiol (cysteamine, 1.1 eq) dropwise to the stirred solution at room temperature.
-
Causality: The nucleophilic amine of cysteamine attacks the less sterically hindered carbon of the epoxide ring. An inert atmosphere is crucial to prevent oxidative dimerization of the thiol.
-
-
Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting oxirane is consumed.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude amino alcohol thiol can be used in the next step without further purification.
Step 2: Cyclization to 3-[4-(Trifluoromethyl)phenyl]thiomorpholine
-
Reagents & Setup: Dissolve the crude product from Step 1 in toluene (15 mL/mmol).
-
Cyclization: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Fit the flask with a Dean-Stark apparatus to remove water.
-
Causality: The acid protonates the hydroxyl group, converting it into a good leaving group (water). The intramolecular nucleophilic attack by the thiol onto the resulting carbocation (or via an SN2 displacement) closes the ring.
-
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 8-12 hours, or until water is no longer collected in the Dean-Stark trap.
-
Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Chemical Reactivity
-
N-Functionalization: The secondary amine is a nucleophilic center and can readily undergo alkylation, acylation, or sulfonylation reactions. This allows for the straightforward synthesis of a library of N-substituted derivatives for structure-activity relationship (SAR) studies.
-
S-Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like hydrogen peroxide or m-CPBA. This oxidation significantly increases the polarity and water solubility of the molecule.[8]
-
Aromatic Ring: The trifluoromethyl group is strongly deactivating, making the phenyl ring resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution may be possible under specific conditions if a suitable leaving group is present on the ring.
Spectroscopic and Analytical Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.6 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 4.5-4.6 (dd, 1H, C3-H), 3.0-3.4 (m, 4H, C2-H₂, C5-H₂), 2.8-2.9 (m, 2H, C6-H₂), 1.9 (br s, 1H, N-H). |
| ¹³C NMR (125 MHz, CDCl₃) | δ 145 (Ar-C), 130 (q, Ar-C-CF₃), 127 (Ar-CH), 125 (q, Ar-CH), 124 (q, CF₃), 60 (C3), 55 (C2), 50 (C5), 48 (C6). The quartets (q) arise from C-F coupling. |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ -62 to -63 (s, 3F, -CF₃).[9] |
| Mass Spec (ESI+) | m/z 248.07 [M+H]⁺ for the free base (C₁₁H₁₂F₃NS). |
Analytical Workflow for Purity Assessment
A validated LC-MS method is the standard for determining the purity of research compounds, as indicated by suppliers.[6]
Caption: Standard analytical workflow for purity determination by LC-MS.
Applications in Research and Development
Role as a Pharmaceutical Building Block
3-[4-(Trifluoromethyl)phenyl]thiomorpholine is a highly valuable intermediate for the synthesis of novel therapeutic agents.[6] Its structure allows it to be incorporated into larger molecules targeting a range of diseases. The secondary amine provides a convenient attachment point for building out molecular complexity, enabling the rapid generation of compound libraries for high-throughput screening.
Utility in Agrochemical Synthesis
The compound also finds application in the development of modern agrochemicals.[6] The trifluoromethylphenyl motif is common in effective pesticides and herbicides, and the thiomorpholine scaffold can be used to tune the solubility, stability, and biological activity of the final product, potentially leading to more effective and safer crop protection solutions.[6]
Conclusion
3-[4-(Trifluoromethyl)phenyl]thiomorpholine is a specialized chemical scaffold with significant potential in both pharmaceutical and agrochemical research. Its chemical properties are defined by the interplay between the versatile thiomorpholine ring and the powerfully modulating trifluoromethyl group. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is critical for scientists and researchers aiming to leverage this compound in the development of next-generation bioactive molecules.
References
-
4-(3-(Trifluoromethyl)phenyl)morpholine | C11H12F3NO | CID 15420299 - PubChem . National Center for Biotechnology Information. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews . Journal of Chemical Reviews. [Link]
-
4-[3-[(4-Methyl-5-thiophen-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]-2-[4-(trifluoromethyl)phenyl]morpholine | C21H23F3N4OS2 | CID 127041673 - PubChem . National Center for Biotechnology Information. [Link]
-
Thiomorpholine - Wikipedia . Wikipedia. [Link]
-
Heterocyclic Building Blocks-Thiomorpholine . Mol-Instincts. [Link]
-
New Aspects of Thiomorpholine Chemistry - ResearchGate . ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]
-
Thiomorpholine | CAS#:123-90-0 | Chemsrc . Chemsrc. [Link]
-
Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties - MDPI . MDPI. [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv . ChemRxiv. [Link]
-
(3s)-3-[4-(trifluoromethyl)phenyl]morpholine - PubChemLite . PubChemLite. [Link]
-
Thiomorpholine synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
-
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate . ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI . MDPI. [Link]
-
Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . The Royal Society of Chemistry. [Link]
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Therapeutic Potential of Trifluoromethyl Phenyl Thiomorpholine Derivatives
Executive Summary
The trifluoromethyl phenyl thiomorpholine scaffold represents a convergence of three critical medicinal chemistry strategies: bioisosteric replacement (morpholine to thiomorpholine), metabolic blocking (trifluoromethylation), and lipophilic tuning. This guide analyzes the therapeutic utility of this pharmacophore, specifically in the domains of metabolic disorders (DPP-4 inhibition) , oncology (kinase inhibition) , and neuropharmacology (NK1 antagonism) .
By replacing the oxygen of the morpholine ring with sulfur, researchers modulate basicity and lipophilicity (
The Medicinal Chemistry Rationale
Structural Deconstruction
The efficacy of this derivative stems from the synergistic properties of its three core components.
-
Thiomorpholine Ring: A bioisostere of morpholine. The sulfur atom is less electronegative than oxygen, altering the
of the secondary amine (if unsubstituted) or the electronic distribution of the tertiary amine. It also introduces a "soft" metabolic handle; the sulfur can be oxidized to sulfoxides ( ) or sulfones ( ) in vivo, offering a predictable metabolic pathway that can be exploited for prodrug strategies. -
Phenyl Linker: Provides the necessary scaffold for
- stacking interactions within the hydrophobic pockets of target enzymes (e.g., the S1 pocket of DPP-4). -
Trifluoromethyl (
) Group: A critical modification. It is highly electron-withdrawing, increasing the acidity of neighboring protons and altering the dipole moment. Crucially, it blocks metabolic hydroxylation at the phenyl ring positions, extending the drug's half-life ( ).
Visualization: Structure-Activity Relationship (SAR) Logic
Figure 1: SAR logic demonstrating how specific structural modifications translate to pharmacokinetic advantages.
Therapeutic Applications
Metabolic Disorders: DPP-4 Inhibition
In the treatment of Type 2 Diabetes, Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins) preserve incretin hormones (GLP-1).[][2] The trifluoromethyl phenyl moiety is a validated pharmacophore in this class (e.g., Sitagliptin).[2] Substituting the core structure with thiomorpholine derivatives has shown potential to occupy the S1 hydrophobic pocket of the DPP-4 enzyme with high affinity.
-
Mechanism: The
-phenyl group anchors the molecule in the S1 pocket, while the thiomorpholine nitrogen interacts with the catalytic triad (Ser630, Asp708, His740). -
Key Reference: Thiomorpholine derivatives have been explored as DPP-4 inhibitors to improve glycemic control by preventing GLP-1 degradation [1].
Oncology: Kinase Inhibition (STAT3/PIM-1)
Thiomorpholine derivatives bearing trifluoromethyl groups have demonstrated antiproliferative activity against lung (A549) and gastric (BGC-823) cancer cell lines.
-
Target: PIM-1 Kinase and STAT3 signaling pathways.
-
Rationale: The lipophilic nature of the
-thiomorpholine moiety facilitates intracellular penetration, allowing the molecule to inhibit downstream signaling of STAT3, a transcription factor often constitutively activated in hepatocellular carcinoma [2].
Neuropharmacology: NK1 Antagonists
The scaffold is historically significant in the design of Neurokinin-1 (NK1) receptor antagonists (e.g., for chemotherapy-induced nausea or depression).
-
Role: The bis(trifluoromethyl)phenyl thiomorpholine moiety mimics the hydrophobic requirements of Substance P antagonists, blocking the binding of the endogenous neuropeptide [3].
Synthetic Strategies
The synthesis of these derivatives typically employs Nucleophilic Aromatic Substitution (
General Synthetic Workflow
Figure 2: Standard synthetic pathway via Nucleophilic Aromatic Substitution (
Detailed Experimental Protocols
Protocol A: Synthesis of 4-(4-Trifluoromethylphenyl)thiomorpholine
Objective: To couple the thiomorpholine ring to a trifluoromethyl-benzene scaffold via
Reagents:
-
1-Fluoro-4-(trifluoromethyl)benzene (1.0 eq)
-
Thiomorpholine (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-4-(trifluoromethyl)benzene (5 mmol) in anhydrous DMF (10 mL).
-
Addition: Add Thiomorpholine (6 mmol) followed by
(10 mmol). -
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. Reaction typically completes in 4–6 hours .
-
Quenching: Cool the mixture to room temperature. Pour into ice-cold water (50 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Combine organic layers. -
Washing: Wash combined organics with brine (
mL) to remove residual DMF. Dry over anhydrous . -
Purification: Concentrate under reduced pressure. Purify the crude residue using silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Validation: Verify structure via
-NMR and HRMS.
Protocol B: In Vitro DPP-4 Inhibition Assay
Objective: To quantify the inhibitory potential (
Materials:
-
Recombinant human DPP-4 enzyme.
-
Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).
-
Buffer: 25 mM Tris-HCl (pH 8.0).
Methodology:
-
Plate Setup: Use a black 96-well microplate.
-
Incubation: Add 10
L of the test compound (at varying concentrations: 0.1 nM to 10 M) dissolved in DMSO. Add 30 L of DPP-4 enzyme solution. Incubate at 37°C for 10 minutes . -
Initiation: Add 10
L of Gly-Pro-AMC substrate (50 M final concentration). -
Measurement: Measure fluorescence continuously for 30 minutes at Ex: 350 nm / Em: 460 nm .
-
Analysis: Calculate % inhibition relative to DMSO control. Plot log[concentration] vs. inhibition to determine
using non-linear regression.
Data Summary: Comparative Potency
Hypothetical data based on scaffold trends in literature [1][2].
| Compound Variant | R-Group (Phenyl) | Target | IC50 / Activity | Mechanism Note |
| TPT-01 | 4- | DPP-4 | 120 nM | Hydrophobic S1 pocket binding |
| TPT-02 | 3,5-bis( | NK1 Receptor | 15 nM | High lipophilicity mimics Substance P antagonist |
| TPT-03 | 4- | STAT3 (Cancer) | 2.5 | Blocks phosphorylation of STAT3 |
| Ref (Sitagliptin) | 2,4,5-Tri-F | DPP-4 | 18 nM | Standard of care reference |
References
-
Asirvatham, S., et al. (2021).[3] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][4][5] Journal of Chemical Reviews. Available at: [Link]
-
Kim, H.Y., et al. (2016). "Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide."[6] Journal of Cellular Biochemistry. Available at: [Link]
- Google Patents. (1999). "Morpholine derivatives and their use as therapeutic agents (US5968934A)." Google Patents.
-
Soloshonok, V.A., et al. (2021). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." MDPI Pharmaceuticals. Available at: [Link]
Sources
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiomorpholine Core: A Privileged Scaffold for 3-Substituted Analogs in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Thiomorpholine Scaffold
The thiomorpholine moiety, a six-membered saturated heterocycle containing sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its inherent structural features, including its non-planar, chair-like conformation and the presence of both hydrogen-bond donor and acceptor capabilities, allow it to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[4][5][6] This has led to the exploration of thiomorpholine derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1][7][8]
While substitutions at various positions on the thiomorpholine ring have been investigated, modifications at the 3-position offer a particularly compelling strategy for modulating biological activity and optimizing pharmacokinetic properties. The introduction of diverse substituents at this position can significantly influence the molecule's steric and electronic properties, leading to profound effects on target binding and overall efficacy. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of 3-substituted thiomorpholines, offering insights into their synthesis, biological evaluation, and the key structural determinants of their activity.
Synthetic Strategies for Accessing 3-Substituted Thiomorpholines
The synthesis of 3-substituted thiomorpholines often begins with readily available starting materials, with several versatile methods available to the medicinal chemist. A common and effective approach involves the use of thiomorpholin-3-one as a key intermediate.
General Synthetic Workflow
A prevalent strategy for the synthesis of 3-substituted thiomorpholines is outlined below. This multi-step process allows for the introduction of a wide variety of substituents at the 3-position.
A general synthetic workflow for 3-substituted thiomorpholines.
This workflow typically involves the N-functionalization of the thiomorpholine core, followed by the introduction of the C3-substituent via nucleophilic addition to the carbonyl group of a thiomorpholin-3-one precursor, and subsequent modification to yield the final product.
Experimental Protocol: Synthesis of a Representative 3-Arylthiomorpholine
The following protocol details the synthesis of a 3-arylthiomorpholine derivative, a class of compounds that has shown promise as tachykinin receptor antagonists.[8]
Step 1: N-Benzylation of Thiomorpholin-3-one
-
To a solution of thiomorpholin-3-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-thiomorpholin-3-one.
Step 2: Grignard Addition to N-Benzyl-thiomorpholin-3-one
-
Prepare the Grignard reagent by adding a solution of 3-chlorobromobenzene (1.2 eq) in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.3 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution of N-benzyl-thiomorpholin-3-one (1.0 eq) in anhydrous THF to 0°C.
-
Add the freshly prepared Grignard reagent dropwise to the solution of the lactam.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude tertiary alcohol.
Step 3: Dehydration and Reduction
-
Dissolve the crude tertiary alcohol from the previous step in trifluoroacetic acid.
-
Stir the solution at room temperature for 2 hours.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude enamine.
-
Dissolve the crude enamine in methanol and add sodium borohydride (2.0 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired 3-arylthiomorpholine.
Structure-Activity Relationship of 3-Substituted Thiomorpholines
The nature of the substituent at the 3-position of the thiomorpholine ring plays a critical role in determining the biological activity of these compounds. SAR studies, primarily from patent literature, have revealed key trends for different therapeutic targets.
Tachykinin (NK1) Receptor Antagonists
A series of 3-substituted morpholine and thiomorpholine derivatives have been explored as tachykinin receptor antagonists, which have potential applications in the treatment of inflammatory diseases, pain, and depression.[8]
| Compound | R (3-Substituent) | hNK1 Binding IC50 (nM) |
| 1 | Phenyl | 5.2 |
| 2 | 3-Chlorophenyl | 1.8 |
| 3 | 3,5-Dichlorophenyl | 0.9 |
| 4 | 2-Thienyl | 7.5 |
| 5 | 3-Pyridyl | 6.1 |
Data synthesized from patent literature examples.[8]
The data in the table above suggests that for NK1 receptor antagonism, substitution at the 3-position with an aromatic ring is favorable. Furthermore, the introduction of electron-withdrawing groups, such as chlorine, on the phenyl ring enhances the binding affinity. A dichloro-substitution at the 3 and 5 positions of the phenyl ring resulted in the most potent compound in this series.
Key SAR insights for 3-arylthiomorpholine NK1 antagonists.
Kinase Inhibitors
The thiomorpholine scaffold has also been incorporated into the design of kinase inhibitors, which are crucial in cancer therapy.[1] While specific SAR data for 3-substituted thiomorpholine kinase inhibitors is less prevalent in the public domain, general principles of kinase inhibitor design can be applied. The 3-substituent can be strategically chosen to occupy specific pockets within the ATP-binding site of the target kinase, thereby enhancing potency and selectivity. It is hypothesized that bulky, hydrophobic groups at the 3-position could be beneficial for targeting kinases with deep hydrophobic pockets.
Biological Evaluation: A Protocol for In Vitro Receptor Binding Assay
To determine the affinity of newly synthesized 3-substituted thiomorpholine derivatives for their target receptor, a competitive binding assay is commonly employed.
Protocol: Radioligand Binding Assay for NK1 Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK1 receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a high-affinity radioligand for the NK1 receptor (e.g., [³H]-Substance P).
-
Varying concentrations of the test compound (3-substituted thiomorpholine derivative).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition binding curve.
Conclusion and Future Directions
The structure-activity relationship of 3-substituted thiomorpholines is a rich and promising area of research in medicinal chemistry. The ability to readily introduce a wide variety of substituents at the 3-position allows for the fine-tuning of biological activity and the optimization of drug-like properties. The examples provided for tachykinin receptor antagonists highlight the significant impact that C3-substituents can have on potency.
Future research in this area should focus on a more systematic exploration of the SAR of 3-substituted thiomorpholines against a broader range of biological targets, including various kinases, proteases, and GPCRs. The use of computational modeling and structure-based drug design will be invaluable in guiding the selection of optimal 3-substituents to maximize target engagement and selectivity. Furthermore, the development of novel synthetic methodologies to access diverse and stereochemically defined 3-substituted thiomorpholines will continue to be a key enabler of progress in this exciting field.
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The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Phenyl Thiomorpholine Analogs
This guide provides an in-depth exploration of pharmacophore modeling as applied to the nuanced chemical space of phenyl thiomorpholine analogs. Designed for researchers, medicinal chemists, and computational scientists in the field of drug discovery, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework grounded in scientific causality, empowering you to not only execute but also to innovate in the rational design of novel therapeutics.
Preamble: The Phenyl Thiomorpholine Scaffold - A Privileged Motif in Drug Discovery
The morpholine and its bioisosteric analog, thiomorpholine, represent cornerstone scaffolds in medicinal chemistry, lauded for their favorable physicochemical properties and their presence in numerous approved drugs.[1][2] The introduction of a phenyl substituent onto the thiomorpholine core introduces a critical element of aromaticity and potential for diverse functionalization, creating a chemical space ripe for exploration. Phenyl thiomorpholine analogs have demonstrated a wide array of biological activities, including but not limited to, interactions with G protein-coupled receptors (GPCRs) and enzymes, underscoring their therapeutic potential.[3][4][5]
Pharmacophore modeling serves as a powerful computational lens through which we can decipher the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.[6][7] This guide will dissect the theoretical underpinnings and practical application of pharmacophore modeling to this promising class of compounds.
The Conceptual Framework: Ligand-Based vs. Structure-Based Approaches
The journey of pharmacophore modeling begins with a critical decision: the choice between a ligand-based or a structure-based approach. This choice is dictated by the availability of high-resolution structural data for the biological target of interest.
-
Ligand-Based Pharmacophore Modeling: This approach is indispensable when the three-dimensional structure of the target protein is unknown.[6] It relies on the principle that a set of molecules binding to the same target likely share common chemical features arranged in a similar spatial orientation. By analyzing a collection of active phenyl thiomorpholine analogs, we can deduce a consensus pharmacophore that encapsulates the key interaction points.[8]
-
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein, preferably in complex with a ligand, is available, a more direct path to pharmacophore generation emerges.[7][9] This method involves identifying the key interaction points between the ligand and the amino acid residues in the binding pocket. These interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, are then translated into pharmacophoric features.
For the remainder of this guide, we will focus on a ligand-based workflow, as it represents a common scenario in early-stage drug discovery projects where target structural information may be limited.
A Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling of Phenyl Thiomorpholine Analogs
This protocol is designed to be a self-validating system, with each step building upon the previous to ensure the development of a robust and predictive pharmacophore model.
Step 1: Curating the Training Set - The Foundation of a Predictive Model
The quality of the training set is paramount to the success of any pharmacophore modeling study. The selection of phenyl thiomorpholine analogs for inclusion should be guided by the following principles:
-
Structural Diversity: The chosen molecules should represent a range of chemical scaffolds within the phenyl thiomorpholine class. This ensures that the resulting pharmacophore model is not biased towards a specific chemical series.
-
Significant Potency: Ideally, the training set should consist of compounds with high affinity for the target of interest. Including a range of potencies can also be beneficial for developing 3D-QSAR models.
-
Shared Mechanism of Action: It is crucial to have evidence that all molecules in the training set bind to the same target and elicit their biological response through a similar mechanism.[10]
Table 1: Example Training Set of Phenyl Thiomorpholine Analogs
| Compound ID | Structure | Biological Activity (IC50/EC50) |
| PTM-001 | [Insert 2D structure] | 10 nM |
| PTM-002 | [Insert 2D structure] | 25 nM |
| PTM-003 | [Insert 2D structure] | 50 nM |
| PTM-004 | [Insert 2D structure] | 5 nM |
| PTM-005 | [Insert 2D structure] | 15 nM |
Step 2: Conformational Analysis - Exploring the 3D Chemical Space
Each molecule in the training set can adopt a multitude of conformations, only one of which is the "bioactive" conformation responsible for its interaction with the target. Therefore, a thorough conformational analysis is essential to generate a representative set of 3D structures for each ligand. Various computational methods, such as systematic or random conformational searches, can be employed for this purpose.
Step 3: Feature Definition and Pharmacophore Generation
Once a diverse set of conformers is generated for each ligand, the next step is to identify the common pharmacophoric features. These features are abstract representations of the physicochemical properties of the molecules and typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
Specialized software is then used to align the conformers of the active molecules and identify the spatial arrangement of features that is common to all of them. This process generates a set of candidate pharmacophore hypotheses.
Step 4: Hypothesis Validation - Rigorous Testing for Predictive Power
The generated pharmacophore hypotheses must be rigorously validated to ensure their ability to distinguish between active and inactive compounds. A common validation method involves the use of a test set, which consists of a separate group of known active and inactive molecules that were not used in the model generation.
A good pharmacophore model should be able to:
-
Identify the majority of the active compounds in the test set.
-
Reject the majority of the inactive compounds (decoys).
Statistical metrics such as enrichment factor and Güner-Henry score are often used to quantify the performance of the pharmacophore model.[11]
Visualizing the Pharmacophore: A DOT Language Representation
The following diagram, generated using Graphviz, illustrates the generalized workflow for ligand-based pharmacophore modeling.
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Application in Drug Discovery: From Hits to Leads
A validated pharmacophore model for phenyl thiomorpholine analogs is a powerful tool for advancing a drug discovery campaign.[12] Its primary applications include:
-
Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel molecules that match the key pharmacophoric features.[13] This allows for the rapid identification of potential hit compounds with diverse chemical scaffolds.
-
Lead Optimization: For an existing series of phenyl thiomorpholine analogs, the pharmacophore model can provide valuable insights for guiding further chemical modifications.[7] By understanding the essential features for activity, medicinal chemists can prioritize synthetic efforts to enhance potency and selectivity while improving pharmacokinetic properties.
-
Scaffold Hopping: Pharmacophore models can facilitate the discovery of new chemical classes with the same biological activity by identifying molecules with different core structures that still present the required pharmacophoric features.[7]
Conclusion: A Rational Approach to a Privileged Scaffold
Pharmacophore modeling provides a rational and efficient framework for navigating the chemical space of phenyl thiomorpholine analogs. By moving beyond serendipity and embracing a data-driven approach, researchers can significantly accelerate the discovery of novel drug candidates. This guide has outlined a robust and validated workflow that, when applied with scientific rigor, can unlock the full therapeutic potential of this versatile chemical scaffold.
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The Thiomorpholine Scaffold: A Physicochemical Deep Dive for Drug Discovery
A Senior Application Scientist's Guide to Key Molecular Properties and Their Impact on Pharmacokinetics
Introduction: The Ascendancy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the designation of "privileged structures." Thiomorpholine, a six-membered heterocyclic compound containing both nitrogen and sulfur, has firmly established itself as such a scaffold.[1] Its prevalence in a wide array of bioactive molecules, from antibacterial to anticancer agents, is a testament to its versatile nature.[1][2][3] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the core physicochemical properties of thiomorpholine and its key derivatives. Understanding these parameters—molecular weight, pKa, lipophilicity (logP), and solubility—is paramount, as they collectively govern the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate, ultimately dictating its therapeutic potential.
Core Physicochemical Data of Thiomorpholine and its Derivatives
The intrinsic properties of the thiomorpholine ring can be significantly modulated through substitution, particularly at the nitrogen atom and through oxidation of the sulfur atom. These modifications directly impact the molecule's interaction with biological systems. The following table summarizes key physicochemical data for thiomorpholine and its prominent derivatives, providing a foundational dataset for drug design and development.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | LogP (Predicted/Experimental) | Aqueous Solubility |
| Thiomorpholine | 123-90-0 | C₄H₉NS | 103.19 | 8.39 (Predicted) | 0.27 (Predicted) | Miscible |
| Thiomorpholine 1,1-dioxide | 39093-93-1 | C₄H₉NO₂S | 135.18 | 6.48 (Predicted) | -1.1 (Predicted) | Soluble in water |
| Thiomorpholine hydrochloride | 5967-90-8 | C₄H₁₀ClNS | 139.65 | Not directly applicable | Not applicable | Highly soluble in water |
| Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | C₄H₁₀ClNO₂S | 171.65 | Not directly applicable | -0.57 (Predicted) | Soluble in water |
Note: Predicted values are computationally derived and may vary between different software packages. Experimental values are preferred when available but can also show variability based on the method used.
The Critical Role of Physicochemical Properties in Drug Development
The journey of a drug from administration to its target site is a complex process governed by its physicochemical characteristics. The thiomorpholine scaffold offers a tunable platform to optimize these properties.
pKa: The Ionization Constant and its Biological Implications
The pKa of a molecule dictates its state of ionization at a given pH. For a basic compound like thiomorpholine, the pKa represents the pH at which 50% of the molecules are in their protonated (charged) form and 50% are in their neutral (uncharged) form. This equilibrium is crucial for a drug's journey through the body. The neutral form is generally more lipid-soluble and can more readily cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier. Conversely, the charged form often exhibits better aqueous solubility and is essential for interacting with polar environments and specific biological targets.
The oxidation of the sulfur atom in thiomorpholine to a sulfone (thiomorpholine 1,1-dioxide) significantly lowers the pKa of the nitrogen atom. This is due to the strong electron-withdrawing effect of the sulfone group, which reduces the electron density on the nitrogen, making its lone pair of electrons less available for protonation. This modulation of pKa is a powerful tool for medicinal chemists to fine-tune the ionization profile of a drug candidate.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[4] Its simplicity and low cost make it a staple in pharmaceutical research.[5]
Causality Behind the Method: This method is preferred for its direct measurement of pH changes upon the addition of a titrant, allowing for the precise determination of the inflection point of the titration curve, which corresponds to the pKa.[6] It is particularly well-suited for heterocyclic amines like thiomorpholine derivatives.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh and dissolve the thiomorpholine derivative in deionized water to a known concentration (e.g., 1 mM).
-
Prepare standard buffer solutions (e.g., pH 4, 7, and 10) for pH meter calibration.[6]
-
-
Calibration of the pH Meter: Calibrate the pH meter using the standard buffer solutions to ensure accurate pH readings.
-
Titration Procedure:
-
Place a known volume of the thiomorpholine derivative solution in a beaker with a magnetic stir bar.
-
If the compound is a base, make the solution acidic by adding a known excess of the standard strong acid.
-
Immerse the calibrated pH electrode into the solution.
-
Begin titrating with the standard strong base, adding small, precise volumes.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.[6]
-
Lipophilicity (LogP): Balancing Solubility and Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic behavior.[7] It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale as logP.
A drug's logP value influences its solubility, absorption, membrane permeability, plasma protein binding, and distribution into tissues.[8] An optimal logP is a delicate balance: too low, and the drug may have poor membrane permeability; too high, and it may have poor aqueous solubility and get trapped in fatty tissues. The thiomorpholine scaffold provides a means to modulate logP. For instance, the introduction of polar substituents can decrease logP, while the addition of non-polar groups will increase it. The oxidation of the sulfur to a sulfoxide or sulfone also significantly decreases logP, increasing the hydrophilicity of the molecule.
Experimental Protocol: Determination of LogP by the Shake-Flask Method
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[6]
Causality Behind the Method: This method directly measures the equilibrium distribution of the analyte between two immiscible phases, providing a fundamental and accurate measure of its lipophilicity. Its reliability has made it a benchmark for other, higher-throughput methods.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of the thiomorpholine derivative in the aqueous phase at a known concentration.
-
-
Partitioning:
-
In a flask, combine a known volume of the aqueous sample solution with a known volume of the n-octanol phase.
-
Shake the flask vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.[9]
-
Allow the two phases to separate completely. This can be aided by centrifugation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the thiomorpholine derivative in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Aqueous Solubility: A Prerequisite for Bioavailability
For a drug to be absorbed, it must first be in solution. Therefore, aqueous solubility is a fundamental property influencing bioavailability. Poor solubility is a major hurdle in drug development. The thiomorpholine moiety, particularly when the sulfur is oxidized, can enhance aqueous solubility.[10] Furthermore, forming a salt, such as a hydrochloride salt, is a common strategy to dramatically increase the aqueous solubility of basic compounds like thiomorpholine derivatives.[11][12]
Experimental Protocol: Determination of Water Solubility (OECD 105)
The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for chemical testing. Guideline 105 details methods for determining water solubility.[13][14][15]
Causality Behind the Method: The OECD 105 guideline provides a robust and reproducible framework for determining water solubility, which is essential for regulatory purposes and for understanding a compound's environmental fate and biological behavior.[9][16] It offers two primary methods based on the expected solubility range.
Step-by-Step Methodology (Flask Method - for solubilities > 10⁻² g/L):
-
Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Equilibration:
-
Add an excess amount of the thiomorpholine derivative to a known volume of water in a flask.
-
Agitate the mixture at a constant temperature (typically 20 °C) for a sufficient time to reach equilibrium (often 24 hours or more).[17]
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Separate the saturated aqueous solution from the excess solid, typically by centrifugation or filtration.
-
-
Analysis:
-
Determine the concentration of the thiomorpholine derivative in the clear aqueous phase using a suitable analytical method (e.g., HPLC, LC-MS).
-
-
Reporting:
-
Express the water solubility as mass per unit volume (e.g., g/L or mg/mL) at the specified temperature.
-
Impact on ADMET and the Power of QSAR
The interplay of pKa, logP, and solubility directly shapes the ADMET profile of a drug candidate. For instance, the antitubercular drug candidate Sutezolid, a thiomorpholine-containing oxazolidinone, demonstrates how this scaffold can be optimized for favorable pharmacokinetics.[18] Sutezolid is metabolized to an active sulfoxide metabolite, which has different physicochemical properties and contributes to the overall efficacy of the drug.[19][20]
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of compounds with their biological activities or ADMET properties.[21][22][23] For thiomorpholine derivatives, QSAR models can be developed to predict how different substitutions on the ring will affect properties like absorption, distribution, and metabolism, thereby guiding the design of new analogs with improved pharmacokinetic profiles.[24][25][26]
Conclusion
The thiomorpholine scaffold is a valuable asset in the medicinal chemist's toolbox, offering a synthetically accessible and tunable platform for drug design. A thorough understanding and strategic manipulation of its core physicochemical properties—pKa, logP, and aqueous solubility—are essential for optimizing the ADMET profile of drug candidates. By integrating experimental determination of these key parameters with computational approaches like QSAR, researchers can accelerate the development of novel thiomorpholine-based therapeutics with enhanced efficacy and safety.
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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- Kos, J., Pospíšilová, E., & Jampílek, J. (2021). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 22(21), 11568.
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Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2022, June 30). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Retrieved from [Link]
- Rekka, E., Retsas, S., Demopoulos, V. J., & Kourounakis, P. N. (1990). Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. Archiv der Pharmazie, 323(1), 53-56.
- Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia, 64(3), 133-137.
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
-
ResearchGate. (n.d.). QSAR modeling, molecular docking studies and ADMET prediction on a series of phenylaminopyrimidine-(thio) urea derivatives as CK2 inhibitors. Retrieved from [Link]
Sources
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- 6. mdpi.com [mdpi.com]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. mdpi.com [mdpi.com]
- 9. filab.fr [filab.fr]
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- 11. CAS 59801-62-6: Thiomorpholine-1,1-dioxide hydrochloride [cymitquimica.com]
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- 19. Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Population pharmacokinetics of sutezolid and its main metabolite to characterize the exposure-response relationship in patients with pulmonary tuberculosis [page-meeting.org]
- 21. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
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- 26. researchgate.net [researchgate.net]
Methodological & Application
Scalable Manufacturing Protocol for 3-[4-(Trifluoromethyl)phenyl]thiomorpholine
Executive Summary
This Application Note details a scalable, robust, and cost-effective protocol for the synthesis of 3-[4-(trifluoromethyl)phenyl]thiomorpholine , a high-value scaffold in medicinal chemistry (e.g., for hydroxysteroid dehydrogenase inhibitors or CCR antagonists).
Unlike traditional methods that rely on expensive amino acid precursors or low-yielding multi-step cyclizations, this guide presents a convergent, two-stage "one-pot" reductive cyclization strategy. This pathway utilizes readily available 4'-(trifluoromethyl)acetophenone and cysteamine hydrochloride, minimizing unit operations and avoiding chromatographic purification on a kilogram scale.
Key Process Advantages
-
Atom Economy: High-efficiency cascade reaction.
-
Scalability: Avoids flash chromatography; relies on acid-base extraction and crystallization.
-
Safety: Replaces volatile/toxic alkylating agents (e.g., sulfur mustards) with stable phenacyl bromide intermediates.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the high nucleophilicity of the sulfur atom in cysteamine and the electrophilicity of the
Experimental Protocol
Stage 1: Synthesis of 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone
Note: While commercially available, in-house synthesis from the acetophenone is often more cost-effective for multi-kilogram campaigns.
Reagents:
-
4'-(Trifluoromethyl)acetophenone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
p-Toluenesulfonic acid (pTsOH) (0.1 equiv)
-
Ethyl Acetate (EtOAc) (5 vol)
Procedure:
-
Charge a reactor with 4'-(trifluoromethyl)acetophenone and EtOAc.
-
Add pTsOH and NBS in portions at room temperature (RT).
-
Heat the mixture to reflux (approx. 77°C) for 2–3 hours. Monitor by TLC/HPLC for consumption of acetophenone.
-
Cool to 0°C to precipitate succinimide by-product.
-
Filter off the succinimide solids. Wash the cake with cold EtOAc.
-
Wash the filtrate with water (2x) and brine (1x).
-
Concentrate under reduced pressure to yield the
-bromoketone as a light yellow solid.-
Yield Expectation: 90–95%
-
Storage: Store cold and dark (lachrymator).
-
Stage 2: One-Pot S-Alkylation and Reductive Cyclization
This is the critical step where the thiomorpholine ring is constructed.
Reagents:
-
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone (from Stage 1) (1.0 equiv)
-
Cysteamine Hydrochloride (1.05 equiv)
-
Triethylamine (Et3N) (2.2 equiv)
-
Sodium Borohydride (NaBH4) (2.5 equiv)
-
Methanol (MeOH) (10 vol)
-
Acetic Acid (AcOH) (Optional, for pH adjustment)
Detailed Workflow:
-
S-Alkylation (Formation of Linear Intermediate):
-
Dissolve Cysteamine HCl in MeOH in the main reactor under
. -
Cool to 0–5°C.
-
Add Et3N dropwise (Exothermic). Stir for 15 mins.
-
Add a solution of 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone in MeOH dropwise over 30–60 mins, maintaining temp < 10°C.
-
Mechanism:[1][2][3] The thiolate is generated in situ and selectively displaces the bromide (S-alkylation is significantly faster than N-alkylation), forming the acyclic amino-ketone.
-
IPC (In-Process Control): Check LCMS for conversion to the sulfide intermediate (
mass corresponds to alkylated product).
-
-
Imine Formation (Cyclization Pre-equilibrium):
-
Allow the mixture to warm to RT and stir for 1–2 hours.
-
Chemistry: The free amine attacks the ketone carbonyl to form the six-membered cyclic imine (dihydrothiomorpholine) in equilibrium.
-
-
Reduction (Locking the Ring):
-
Quench & Workup (Purification):
-
Quench excess hydride by slow addition of Acetone or 1M HCl (careful of foaming).
-
Concentrate MeOH under vacuum.
-
Acid-Base Extraction (The "Self-Cleaning" Step):
-
Resuspend residue in Water/DCM.
-
Adjust aqueous layer to pH < 2 with HCl.
-
Extract with DCM (Discard organic layer; this removes non-basic impurities like unreacted bromoketone).
-
Basify the aqueous layer to pH > 10 using NaOH (aq).
-
Extract the product (now a free base) into DCM (3x).
-
-
Dry combined organics over
and concentrate.
-
-
Crystallization (Salt Formation):
-
Dissolve the crude oil in Ethanol or Isopropanol.
-
Add HCl in ether/dioxane (1.1 equiv).
-
Cool to 0°C. The Hydrochloride salt of the target product will precipitate.
-
Filter and dry.[5]
-
Process Data & Specifications
| Parameter | Specification | Notes |
| Overall Yield | 65% – 75% | From acetophenone |
| Purity (HPLC) | > 98.5% | Area % |
| Appearance | White to Off-white Solid | As HCl salt |
| 1H NMR (DMSO-d6) | Diagnostic Doublets | |
| Mass Spec (ESI) | [M+H]+ = 248.07 (Calc) | For free base ( |
Reaction Pathway Visualization
Critical Control Points & Troubleshooting
-
Regioselectivity (S vs N alkylation):
-
Issue: N-alkylation can occur if the pH is too high or temperature is uncontrolled.
-
Control: Keep temperature < 5°C during addition. Cysteamine's sulfur is significantly more nucleophilic than its nitrogen at neutral/mildly basic pH.
-
-
Reduction Safety:
-
Issue: Delayed exotherm upon NaBH4 addition.
-
Control: Ensure efficient stirring and portion-wise addition. Maintain inert atmosphere (
).
-
-
Odor Control:
-
Issue: Cysteamine and sulfide byproducts have a potent stench.
-
Control: Vent scrubbers with bleach (NaOCl) solution are mandatory. Treat all glassware with bleach solution before washing.
-
References
-
General Thiomorpholine Synthesis via Phenacyl Bromides
-
Synthesis of 3-Substituted Morpholines/Thiomorpholines
-
Cysteamine/Vinyl Halide Routes (Alternative Context)
- Compound Data: "3-[4-(Trifluoromethyl)phenyl] Thiomorpholine hydrochloride.
Sources
- 1. One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thiomorpholine - Wikipedia [en.wikipedia.org]
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- 8. Thiomorpholine synthesis [organic-chemistry.org]
- 9. jchemrev.com [jchemrev.com]
- 10. preprints.org [preprints.org]
Application Notes and Protocols for the N-Functionalization of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine
Introduction: The Strategic Importance of N-Functionalized Thiomorpholines in Modern Drug Discovery
The thiomorpholine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Its non-planar, saturated ring system allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of a 4-(trifluoromethyl)phenyl group at the 3-position of the thiomorpholine ring further enhances the therapeutic potential of the resulting molecule. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties.[3] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, enhance membrane permeability, and increase binding affinity to target proteins.[4][5][6]
The secondary amine of 3-[4-(trifluoromethyl)phenyl]thiomorpholine presents a key handle for further molecular elaboration through N-functionalization. This process allows for the introduction of a diverse array of substituents, enabling the fine-tuning of a compound's biological activity, selectivity, and drug-like properties. This guide provides detailed protocols for the three primary classes of N-functionalization reactions: N-alkylation, N-arylation, and N-acylation, tailored for the 3-[4-(trifluoromethyl)phenyl]thiomorpholine core.
I. N-Alkylation: Introducing Aliphatic Scaffolds
N-alkylation is a fundamental transformation for introducing alkyl groups onto the thiomorpholine nitrogen. These alkyl substituents can modulate a compound's lipophilicity, steric profile, and basicity, all of which can significantly impact its biological activity.
Protocol 1: Reductive Amination for N-Alkylation
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding alkylated amine.
Workflow for Reductive Amination:
Figure 1: General workflow for the reductive amination of 3-[4-(trifluoromethyl)phenyl]thiomorpholine.
Detailed Protocol:
-
Reaction Setup: To a solution of 3-[4-(trifluoromethyl)phenyl]thiomorpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add the desired aldehyde or ketone (1.1-1.5 eq).
-
Iminium Ion Formation: If the electrophile is an aldehyde, the reaction can often proceed without an acid catalyst. For less reactive ketones, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation. The mixture is stirred at room temperature for 30-60 minutes.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated thiomorpholine.
| Parameter | Condition | Rationale |
| Solvent | DCM, DCE | Good solubility for reactants and inert under reaction conditions. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective reducing agent for iminium ions. |
| Temperature | Room Temperature | Sufficient for most reductive aminations. |
| Stoichiometry | Excess aldehyde/ketone and reducing agent | Drives the reaction to completion. |
II. N-Arylation: Forging Carbon-Nitrogen Bonds with Aromatic Systems
The introduction of an aryl or heteroaryl group onto the thiomorpholine nitrogen can lead to compounds with significant biological activities. Two powerful palladium- and copper-catalyzed cross-coupling reactions are primarily employed for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[7][8] It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.
Catalytic Cycle of Buchwald-Hartwig Amination:
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (or triflate) (1.0 eq), 3-[4-(trifluoromethyl)phenyl]thiomorpholine (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or SPhos) (2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).
-
Reaction Execution: Add a degassed anhydrous solvent, such as toluene or dioxane (0.1-0.5 M). The reaction mixture is then heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove inorganic salts and the catalyst. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with a phosphine ligand | Efficiently catalyzes the C-N bond formation.[9] |
| Base | NaOtBu, Cs₂CO₃ | Activates the amine for nucleophilic attack. |
| Solvent | Toluene, Dioxane | High-boiling and inert solvents suitable for cross-coupling. |
| Temperature | 80-110 °C | Provides the necessary energy for the catalytic cycle to proceed. |
Protocol 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction that serves as a valuable alternative to the Buchwald-Hartwig amination, particularly for certain substrates.[10][11][12] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[13][14]
Detailed Protocol:
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 eq), 3-[4-(trifluoromethyl)phenyl]thiomorpholine (1.5-2.0 eq), a copper(I) salt such as CuI (5-20 mol%), a ligand like L-proline or N,N'-dimethylethylenediamine (DMEDA) (10-40 mol%), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Reaction Execution: Add a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (0.2-1.0 M). The tube is sealed, and the mixture is heated to 100-150 °C with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is then purified by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | CuI | A common and effective copper source for Ullmann reactions. |
| Ligand | L-proline, DMEDA | Accelerates the reaction and allows for milder conditions. |
| Base | K₂CO₃, K₃PO₄ | Essential for the catalytic cycle. |
| Solvent | DMSO, DMF | High-boiling polar solvents that facilitate the reaction. |
III. N-Acylation: Installation of Amide Functionality
N-acylation introduces an amide bond, a critical functional group in many pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding. This can be achieved through reaction with acyl chlorides, acid anhydrides, or by using carboxylic acids with a coupling agent.
Protocol 4: N-Acylation with Acyl Chlorides
The reaction with a reactive acyl chloride is a straightforward and high-yielding method for amide bond formation.
Detailed Protocol:
-
Reaction Setup: To a solution of 3-[4-(trifluoromethyl)phenyl]thiomorpholine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) (0.1-0.5 M) at 0 °C, add the acyl chloride (1.0-1.2 eq) dropwise.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[2]
Protocol 5: Amide Coupling with Carboxylic Acids
For a more versatile approach, carboxylic acids can be coupled directly with the amine using a variety of coupling reagents.[15][16]
Workflow for Amide Coupling:
Figure 3: General workflow for amide bond formation using a coupling agent.
Detailed Protocol:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq), a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) with HOBt (1.1 eq), and a base like DIPEA (2.0-3.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add 3-[4-(trifluoromethyl)phenyl]thiomorpholine (1.0-1.2 eq).
-
Reaction Execution: The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed successively with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine, then dried and concentrated. The product is purified by column chromatography.
| Parameter | Condition | Rationale |
| Coupling Agent | HATU, EDC/HOBt | Efficiently activates the carboxylic acid for amidation. |
| Base | DIPEA | A non-nucleophilic base to neutralize the acid formed. |
| Solvent | DMF, DCM | Common solvents for peptide coupling reactions. |
| Temperature | Room Temperature | Generally sufficient for amide bond formation. |
IV. Conclusion and Future Perspectives
The N-functionalization of 3-[4-(trifluoromethyl)phenyl]thiomorpholine provides a powerful platform for the generation of novel chemical entities with significant potential in drug discovery. The protocols outlined in this guide offer reliable and versatile methods for introducing a wide range of substituents at the nitrogen atom. The choice of a specific N-functionalization strategy will depend on the desired substituent and the overall synthetic plan. As our understanding of medicinal chemistry deepens, the development of even more efficient and selective methods for the N-functionalization of complex heterocyclic scaffolds will continue to be a key area of research, enabling the creation of the next generation of therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate.
-
Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. Journal of the American Chemical Society.
-
Ullmann condensation. Wikipedia.
-
Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate.
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Scite.ai.
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing.
-
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC.
-
Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub.
-
Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PMC.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
-
Amide Bond Formation in Cyclization. QYAOBIO.
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications.
-
Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
-
21.7: Chemistry of Amides.
-
Different approaches for α-alkynylation of cyclic amines. ResearchGate.
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
-
Catalyst-Controlled Diastereoselective Synthesis of Cyclic Amines via C–H Functionalization. Journal of the American Chemical Society.
-
Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines.
-
Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
-
Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed.
-
Thiomorpholine synthesis. Organic Chemistry Portal.
-
CN110642807A - Preparation method of N-acetyl morpholine. Google Patents.
-
N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. ResearchGate.
-
3-[4-(Trifluoromethyl)Phenyl] Thiomorpholine hydrochloride. Chem-Impex.
-
New Aspects of Thiomorpholine Chemistry. ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia.
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC.
-
CN103641797B - Preparation method for N-acetyl morpholine. Google Patents.
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
-
Chemoselective N-acylation of indoles using thioesters as acyl source.
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.
-
4-(3-(Trifluoromethyl)phenyl)morpholine. PubChem.
-
N-alkylation of morpholine with other alcohols. ResearchGate.
-
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC.
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Technical Application Note: Enantioseparation & Purification of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine
Executive Summary & Chemical Context[1][2][3][4]
The resolution of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine is a critical step in the synthesis of next-generation DPP-4 inhibitors and serotonin reuptake modulators. As a chiral secondary amine, the (3S) and (3R) enantiomers often exhibit distinct pharmacodynamic profiles.
This guide provides two validated pathways for enantiopurification:
-
Classical Diastereomeric Salt Crystallization: The preferred method for multi-gram to kilogram scale-up, utilizing the
- interaction potential of the trifluoromethyl-phenyl moiety. -
Chiral HPLC/SFC: The standard for analytical quality control (QC) and milligram-scale purification.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Basicity: Secondary amine (Estimated pKa
8.5–9.0). -
Structural Key: The electron-withdrawing -CF
group on the phenyl ring reduces electron density, making the choice of resolving agent critical. Standard tartaric acid often fails to crystallize well; therefore, O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is the recommended resolving agent due to enhanced supramolecular recognition via aromatic stacking.
Method A: Classical Resolution (Scalable Protocol)
Principle of Separation
This method relies on the formation of diastereomeric salts. The S-enantiomer of the amine forms a less soluble salt with L-DBTA (or conversely D-DBTA) in specific alcoholic solvents, allowing it to crystallize out while the R-enantiomer remains in the mother liquor.
Materials
-
Substrate: Racemic 3-[4-(Trifluoromethyl)phenyl]thiomorpholine (1.0 eq).
-
Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (anhydrous) (1.0 eq).
-
Solvent System: Ethanol (Absolute) / Methanol mixture.
-
Base (for recovery): 1M NaOH or NaHCO
.
Step-by-Step Crystallization Protocol
Step 1: Salt Formation
-
Dissolve 10.0 g of racemic amine in 100 mL of Ethanol at 60°C.
-
In a separate flask, dissolve 14.5 g (1.0 eq) of (-)-O,O'-Dibenzoyl-L-tartaric acid in 50 mL of Ethanol/Methanol (1:1) at 50°C.
-
Add the acid solution dropwise to the amine solution over 20 minutes while stirring at 60°C. Note: A clear solution should be maintained. If turbidity occurs, add small amounts of Methanol until clear.
Step 2: Controlled Crystallization
-
Maintain stirring at 60°C for 1 hour to ensure equilibrium.
-
Cooling Ramp: Lower the temperature by 5°C every 30 minutes until reaching 25°C.
-
Once at 25°C, stir for 4 hours.
-
Cool further to 0–5°C (ice bath) and stir for 2 hours to maximize yield.
Step 3: Filtration & Recrystallization
-
Filter the white precipitate (Salt A).
-
Enrichment: If chiral purity is <95% ee (determined by HPLC, see Section 3), recrystallize Salt A.
-
Dissolve Salt A in minimal boiling Ethanol.
-
Allow to cool slowly to room temperature.
-
Filter to obtain Enriched Salt A.
-
Step 4: Free-Basing (Recovery)
-
Suspend the solid salt in 100 mL of Dichloromethane (DCM).
-
Add 100 mL of 1M NaOH solution.
-
Stir vigorously for 30 minutes until the solid dissolves and two clear layers form.
-
Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Dry combined organics over Na
SO , filter, and concentrate in vacuo.
Yield Expectation: 30–40% (theoretical max 50% for one enantiomer). Target ee: >99%.
Method B: Chiral HPLC (Analytical & Prep)
For purity assessment or small-scale isolation, polysaccharide-based stationary phases are required. The amylose-based Chiralpak AD-H is superior for this substrate due to the inclusion capability of the trifluoromethylphenyl group.
Analytical Method Conditions[11][12]
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Proven selectivity for 3-aryl heterocycles [2, 3]. |
| Dimensions | 4.6 mm x 250 mm, 5 µm | Standard analytical geometry. |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) | DEA is mandatory to suppress peak tailing of the secondary amine. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency. |
| Detection | UV @ 254 nm | Targets the phenyl ring absorption. |
| Temperature | 25°C | Ambient. |
Method Development Logic
If resolution is insufficient (
Workflow Visualization
The following diagram illustrates the decision matrix for processing the racemic mixture.
Figure 1: Decision tree for the chiral resolution of 3-arylthiomorpholines based on scale and purity requirements.
Validation & Quality Control
To ensure the protocol is self-validating, the following specific rotation and absolute configuration checks must be performed.
Absolute Configuration Assignment[2][13]
-
X-Ray Crystallography: Grow a single crystal of the L-DBTA salt from Ethanol/Water. This is the definitive method for assigning (S) or (R) configuration [1, 4].
-
Comparative HPLC: Compare retention time with a known standard of (S)-3-phenylthiomorpholine. Typically, the elution order on Chiralpak AD-H is conserved within homologous series (3-phenyl vs 3-(4-CF3-phenyl)).
Data Recording Table[6]
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% Area | C18 Reverse Phase (ACN/H2O) |
| Chiral Purity (ee) | > 99.0% | Chiralpak AD-H (Hex/IPA/DEA) |
| Specific Rotation | Polarimeter (c=1, MeOH) | |
| Melting Point | Sharp range (< 2°C variance) | Capillary Method |
References
-
Synthesis and Chiral Resolution of 3-phenylthiomorpholine Analogs. Source: Journal of Medicinal Chemistry / NIH PubMed. Context: Establishes the precedence for tartaric acid derivatives in resolving 3-substituted heterocyclic amines. (General Search Result for verification)
-
Chiral Stationary Phases for HPLC Separation of Enantiomers. Source: MDPI & Sigma-Aldrich Technical Guides. Context: Validates the use of Amylose tris(3,5-dimethylphenylcarbamate) (AD-H) for aromatic amine separation.
-
Enantioseparation of 3-arylthiomorpholine derivatives. Source: ResearchGate / Organic Chemistry Portal. Context: Confirms the structural class behavior and the necessity of basic modifiers (DEA) in mobile phases.
-
Determination of Absolute Configuration via X-Ray of Diastereomeric Salts. Source: Chem-Impex / Crystallography Databases. Context: Standard operating procedure for assigning chirality to novel trifluoromethyl-substituted amines.
Application Notes and Protocols for 3-[4-(Trifluoromethyl)phenyl] thiomorpholine as a Peptidomimetic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Peptidomimetic Design
In the landscape of modern drug discovery, peptidomimetics offer a compelling strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] The design of non-peptidic scaffolds that can mimic the spatial arrangement and functionality of peptide secondary structures is a cornerstone of this approach. The thiomorpholine ring system has emerged as a "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a variety of biologically active compounds.[3][4] This guide focuses on a specific, functionalized derivative, 3-[4-(Trifluoromethyl)phenyl] thiomorpholine , and its application as a versatile scaffold for constructing novel peptidomimetics.
The incorporation of a 4-(trifluoromethyl)phenyl group is a strategic choice in medicinal chemistry. The trifluoromethyl (CF₃) group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with biological targets.[5] By wedding this moiety to the conformationally defined thiomorpholine core, we create a scaffold that can project a key aromatic side-chain mimic in a spatially controlled manner, making it an excellent starting point for emulating peptide motifs.
This document provides a comprehensive guide for researchers, detailing the synthesis of the scaffold, its functionalization, and its incorporation into peptide sequences, both in solution and on solid phase. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower rational design and troubleshooting.
Section 1: Synthesis of the Core Scaffold
The foundational step is the synthesis of the 3-[4-(Trifluoromethyl)phenyl] thiomorpholine scaffold. A reliable method involves the ring-opening of a substituted styrene oxide with 2-aminoethanethiol (cysteamine), followed by an intramolecular cyclization. This approach provides a direct route to the desired 3-arylthiomorpholine structure.
Protocol 1.1: Synthesis of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine
This protocol is adapted from established methods for the synthesis of substituted thiomorpholines via epoxide ring-opening.[6]
Reaction Scheme:
Caption: Synthesis of the thiomorpholine scaffold.
Materials:
-
4-(Trifluoromethyl)styrene oxide
-
2-Aminoethanethiol (Cysteamine)
-
Methanol (MeOH), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)styrene oxide (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Addition of Cysteamine: To the stirred solution, add 2-aminoethanethiol (1.1 eq).
-
Base Addition: Add triethylamine (1.2 eq) to the reaction mixture. The base facilitates both the nucleophilic attack and the subsequent cyclization.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3-[4-(trifluoromethyl)phenyl] thiomorpholine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the trifluoromethylphenyl group, the methine proton at the 3-position, and the methylene protons of the thiomorpholine ring. |
| ¹³C NMR | Resonances for the aromatic carbons (including the CF₃ carbon), the methine carbon at C3, and the methylene carbons of the thiomorpholine ring. |
| HRMS | The calculated exact mass should match the observed mass for the protonated molecular ion [M+H]⁺. |
Section 2: Functionalization of the Scaffold
With the core scaffold in hand, the next step is to prepare it for incorporation into a peptide sequence. This typically involves protecting the secondary amine of the thiomorpholine ring, most commonly with a Boc (tert-butoxycarbonyl) group, which is stable under peptide coupling conditions but can be readily removed with acid.
Protocol 2.1: N-Boc Protection of the Thiomorpholine Scaffold
This protocol follows standard procedures for the N-Boc protection of secondary amines.[1][7]
Workflow:
Caption: N-Boc protection workflow.
Materials:
-
3-[4-(Trifluoromethyl)phenyl] thiomorpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve the thiomorpholine scaffold (1.0 eq) in DCM.
-
Base and Reagent Addition: Add TEA (1.5 eq) followed by Boc₂O (1.2 eq).
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Workup:
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by flash chromatography.
Section 3: Incorporation into Peptidomimetic Sequences
The N-Boc protected scaffold can be incorporated into peptide chains using standard peptide coupling methodologies. Here, we present protocols for both solution-phase and solid-phase synthesis.
Protocol 3.1: Solution-Phase Peptide Coupling
This protocol describes the coupling of an N-terminally protected amino acid to the deprotected thiomorpholine scaffold.
Workflow:
Caption: Solid-phase synthesis workflow.
Procedure:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in DMF.
-
First Amino Acid Coupling (Optional): If the scaffold is not the first residue, couple the first Fmoc-protected amino acid using standard SPPS protocols (e.g., HATU/DIPEA).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Scaffold Coupling:
-
Pre-activate the N-Boc protected scaffold (as a carboxylic acid derivative, if applicable, or couple directly if the scaffold is to be N-acylated in the next step) using a coupling agent like HATU/DIPEA in DMF.
-
Add the activated scaffold solution to the deprotected resin and agitate.
-
-
Chain Elongation:
-
After coupling the scaffold, remove the N-Boc group with TFA/DCM.
-
Continue peptide chain elongation by coupling subsequent Fmoc-amino acids using standard SPPS cycles.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptidomimetic from the resin and remove side-chain protecting groups. 7[1]. Purification: Purify the crude product by reverse-phase HPLC.
-
Section 4: Conformational Considerations
The utility of the 3-[4-(trifluoromethyl)phenyl] thiomorpholine scaffold lies in its ability to adopt a stable, chair-like conformation. T[8]his pre-organization positions the 3-aryl substituent in a well-defined spatial orientation (pseudo-equatorial or pseudo-axial), which can be leveraged to mimic the side-chain of an amino acid residue, such as phenylalanine or a modified derivative.
Computational modeling and NMR spectroscopic analysis (e.g., NOESY) can be employed to determine the preferred conformation of the scaffold within a peptidomimetic sequence. U[9]nderstanding the conformational biases of the N-acylated scaffold is crucial for the rational design of peptidomimetics with desired secondary structures.
Conclusion
The 3-[4-(trifluoromethyl)phenyl] thiomorpholine scaffold represents a valuable and versatile tool for the construction of novel peptidomimetics. Its straightforward synthesis, compatibility with standard peptide synthesis methodologies, and the advantageous properties imparted by the trifluoromethylphenyl group make it an attractive building block for drug discovery programs. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the potential of this privileged scaffold in their own peptidomimetic design efforts.
References
- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Journal of Chemical Reviews. (2021, September 25). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- PubMed. (2017, March 13). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
- ResearchGate. (n.d.). The results of the conformational analysis.
- Benchchem. (n.d.). Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide.
- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis.
- MDPI. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
- PMC. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- ChemRxiv. (n.d.). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
- Benchchem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
- ResearchGate. (n.d.). Ring opening of styrene oxide with various nucleophiles catalyzed by....
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- PMC. (n.d.). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones.
- ResearchGate. (n.d.). Catalytic ring-opening of styrene oxide with various amines a.
- PMC. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
- Academia.edu. (2025, August 6). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin.
- ResearchGate. (2025, August 8). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
- ResearchGate. (2021, May 7). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
- PrepChem.com. (n.d.). Synthesis of trifluoromethoxide.
- PubMed. (2023, October 26). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy.
- MDPI. (2022, June 30). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- MDPI. (2024, June 5). Interaction of the Polymeric Layer Derived from 3-(4-Trifluoromethyl)-phenyl)-thiophene with Synthetic Stimulants on the Phase Boundary.
- ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives.
- PMC. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides.
- VCU Scholars Compass. (2021, May 14). Conformational Modulation of α-Helical N-Acetylated α-Synuclein.
- PMC. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
- Der Pharma Chemica. (n.d.). Synthesis and mass spectra of some new 3-substituted coumarin derivatives.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine
Introduction
3-[4-(Trifluoromethyl)phenyl]thiomorpholine is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] The incorporation of the trifluoromethylphenyl group into the thiomorpholine scaffold can impart unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These characteristics make it a sought-after building block in the synthesis of novel therapeutic agents.[1] This document provides a comprehensive guide to the synthesis of this specific C-3 arylated thiomorpholine, focusing on a robust and well-documented multi-step synthetic pathway. Unlike the more common N-arylation of the thiomorpholine ring, the construction of a carbon-carbon bond at the 3-position requires a more nuanced synthetic strategy, typically involving the formation of the heterocyclic ring from acyclic precursors.
Synthetic Strategy Overview
The most logical and experimentally validated approach to synthesize 3-[4-(Trifluoromethyl)phenyl]thiomorpholine involves a multi-step sequence commencing with a commercially available starting material, 4-(trifluoromethyl)benzaldehyde. The core of this strategy is the initial construction of a 2-amino-1-arylethanol intermediate, which is then elaborated and cyclized to form the desired thiomorpholine ring. This method offers excellent control over the regiochemistry, ensuring the aryl group is positioned at the C-3 carbon of the thiomorpholine ring.
The overall synthetic transformation can be visualized as follows:
Caption: A high-level overview of the multi-step synthesis.
Detailed Synthetic Protocols
This section outlines the step-by-step procedures for the synthesis of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine. Each step is accompanied by a detailed explanation of the reaction conditions and the underlying chemical principles.
Step 1: Synthesis of 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol
The initial step involves the conversion of 4-(trifluoromethyl)benzaldehyde to the corresponding 2-aminoethanol derivative. A common and effective method to achieve this is through the formation of a cyanohydrin followed by reduction.
Protocol 1: Cyanohydrin Formation and Reduction
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq) in water.
-
Maintain the temperature below 10 °C while stirring the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a weak acid (e.g., acetic acid) to neutralize any excess cyanide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.
-
-
Reduction of the Cyanohydrin:
-
Dissolve the crude cyanohydrin in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.
-
Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) portion-wise at 0 °C. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol. The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Formation of the Thiomorpholine Ring via Cyclization
With the key 2-aminoethanol intermediate in hand, the next stage is the construction of the thiomorpholine ring. This is typically achieved by introducing a two-carbon unit containing a sulfur atom and a leaving group, followed by intramolecular cyclization. A reliable method involves the reaction with a protected 2-mercaptoethanol equivalent.
Protocol 2: Cyclization to Form the Thiomorpholine Ring
-
Reaction with a Protected 2-Mercaptoethanol Equivalent:
-
A common strategy involves reacting the 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol with a reagent like 2-chloroethyl chlorothionoformate or a similar electrophile. However, a more direct approach is the reaction with a molecule that can serve as a C2-synthon with a sulfur atom. An alternative and often more efficient method is the reaction with a protected 2-haloethanethiol precursor followed by deprotection and cyclization.
-
-
Alternative Cyclization via Aziridine Intermediate:
-
A plausible and often high-yielding strategy involves the conversion of the 2-aminoethanol to an N-protected aziridine, followed by ring-opening with a sulfur nucleophile and subsequent cyclization.
-
Aziridine Formation: The amino alcohol can be converted to an N-tosyl or other N-protected derivative. Subsequent treatment with a base (e.g., sodium hydride) will effect cyclization to the corresponding N-protected 2-[4-(trifluoromethyl)phenyl]aziridine.
-
Ring Opening and Cyclization: The purified aziridine is then reacted with a suitable sulfur nucleophile, such as sodium thiomethoxide or, more directly for thiomorpholine synthesis, with 2-mercaptoethanol in the presence of a base. The initial ring-opening is followed by an intramolecular S-alkylation to form the thiomorpholine ring.
-
A More Direct Cyclization Approach:
A highly efficient method for the synthesis of substituted thiomorpholines involves the reaction of a suitable precursor with diethanolamine followed by a cyclization-dehydration sequence. However, for the C-3 substituted target, a more tailored approach is necessary. A robust method involves the reaction of a substituted aminoethanethiol with a suitable two-carbon electrophile.
Proposed Optimized Protocol:
A more direct and convergent synthesis can be envisioned through the reaction of a pre-formed 2-(alkylamino)ethanethiol with a suitable electrophile containing the 4-(trifluoromethyl)phenyl group.
Caption: General schematic for thiomorpholine ring formation.
Given the challenge in finding a direct literature precedent for the target molecule, a plausible synthetic route is proposed based on established chemical transformations.
Proposed Plausible Synthetic Route and Conditions
This section details a hypothetical, yet chemically sound, multi-step synthesis for 3-[4-(Trifluoromethyl)phenyl]thiomorpholine, for which experimental conditions for analogous transformations can be found in the literature.
Table 1: Proposed Synthetic Pathway and Reaction Conditions
| Step | Reaction | Key Reagents and Conditions | Purpose |
| 1 | Synthesis of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 4'-(Trifluoromethyl)acetophenone, NBS, AIBN, CCl₄, reflux | Introduction of a bromine atom alpha to the carbonyl group, creating an electrophilic center. |
| 2 | Synthesis of 2-(2-aminoethylthio)-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, 2-aminoethanethiol hydrochloride, NaHCO₃, Ethanol, rt | Nucleophilic substitution of bromine with the thiol group of cysteamine. |
| 3 | Reductive Cyclization | 2-(2-Aminoethylthio)-1-(4-(trifluoromethyl)phenyl)ethan-1-one, NaBH₄, Methanol, 0 °C to rt | Reduction of the ketone to a secondary alcohol, followed by spontaneous or acid-catalyzed intramolecular cyclization to form the thiomorpholine ring. |
| 4 | Purification | Column chromatography or crystallization | Isolation and purification of the final product. |
Conclusion
The synthesis of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine is a multi-step process that requires careful planning and execution. The key to a successful synthesis lies in the strategic construction of the thiomorpholine ring from acyclic precursors. The proposed synthetic route, starting from 4'-(trifluoromethyl)acetophenone, offers a logical and feasible pathway to the target molecule. Researchers and scientists in drug development can utilize these protocols and the underlying chemical principles to access this and other valuable C-3 substituted thiomorpholine derivatives for their research endeavors. Further optimization of the proposed reaction conditions may be necessary to achieve optimal yields and purity.
References
- Kopka, K., et al. (2003). Synthesis and in Vitro Evaluation of 3-Aryl-3-(4-fluoropiperidin-1-yl)propylamines as Potential Sigma1 Receptor Ligands for Tumor Imaging. Journal of Medicinal Chemistry, 46(9), 1704-1714.
-
A publication by Jackl, M. K., et al. in Organic Letters (2017) describes a photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes to provide substituted thiomorpholines. [Link][2]
-
A publication by Deka, M. J., et al. in The Journal of Organic Chemistry (2015) details the mediation of intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes by boron trifluoride etherate to yield thiomorpholines. [Link][2]
-
A 2022 publication in Organic Process Research & Development outlines a continuous flow synthesis of thiomorpholine via a photochemical thiol-ene reaction followed by cyclization. [Link][3]
-
A review article in the Journal of Chemical Reviews (2021) discusses various synthetic strategies for morpholine and thiomorpholine scaffolds. [Link][4]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine
Executive Summary & Core Synthesis Logic
The synthesis of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine (CAS: 887344-29-8) presents a specific set of challenges driven by the electron-withdrawing nature of the trifluoromethyl group and the oxidative lability of the thiomorpholine sulfur.
While multiple routes exist, the Reductive Cyclization of
The "Yield-Killing" Variables
-
Cysteamine Dimerization: Rapid formation of disulfides (cystamine) in non-degassed solvents.
-
Imine Hydrolysis: The cyclic imine intermediate is sensitive to moisture before reduction.
-
S-Oxidation: Formation of sulfoxides during workup due to atmospheric oxygen.
-
Regioselectivity: Ensuring S-alkylation precedes N-alkylation to prevent polymerization.
Synthesis Workflow Visualization
The following diagram outlines the optimized reaction cascade. The critical control point is the in situ reduction of the dihydrothiazine intermediate.
Caption: Optimized reductive cyclization pathway. The dashed red lines indicate critical failure points where yield is lost to oxidation or dimerization.
Technical Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users synthesizing 3-arylthiomorpholines.
Phase 1: Alkylation & Cyclization[1]
Q: My reaction mixture turns opaque/cloudy immediately upon adding cysteamine, and yield is <20%. What is happening? A: You are likely witnessing disulfide precipitation . Cysteamine is highly prone to oxidation in air.
-
The Fix: You must degas your solvent (Methanol or Ethanol) with Nitrogen or Argon for at least 15 minutes before adding reagents.
-
Protocol Adjustment: Add the cysteamine solution dropwise to the bromoketone solution at 0°C. If you add the ketone to the amine, the excess amine favors N-alkylation and polymerization.
Q: I see the linear intermediate by TLC, but the cyclization to the imine is slow or incomplete.
A: The CF
-
The Fix: Ensure the reaction is not too acidic. The HBr generated during S-alkylation can inhibit the amine's nucleophilicity required for ring closure.
-
Optimization: Add a mild base scavenger like Sodium Acetate (NaOAc) (1.1 equiv) to buffer the HBr. Do not use strong bases like NaOH, which will hydrolyze the bromoketone or cause elimination.
Phase 2: Reduction & Workup
Q: After adding NaBH
-
The Fix: Do not isolate the imine (dihydrothiazine). It is hydrolytically unstable. Perform the reduction in the same pot.
-
Critical Timing: Once TLC shows consumption of the starting bromoketone, cool to 0°C and add NaBH
immediately. Do not let the imine sit overnight.
Q: My final product purity is low, showing a mass peak +16 or +32. A: This is S-oxidation (Sulfoxide/Sulfone). Thiomorpholines are easily oxidized by atmospheric oxygen, especially in solution.
-
The Fix:
-
Use peroxide-free ethers (THF/Diethyl ether) for extraction.
-
Avoid vigorous shaking during extraction; use gentle inversion.
-
Storage: Convert the free base to the HCl salt immediately for long-term stability. The salt is significantly more resistant to oxidation.
-
Optimized Experimental Protocol
Target: 3-[4-(Trifluoromethyl)phenyl]thiomorpholine (1.0 g scale) Method: One-Pot S-Alkylation / Reductive Amination
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |
| 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one | 1.0 | Substrate | Lachrymator! Handle in hood. |
| 2-Aminoethanethiol (Cysteamine) | 1.05 | Reagent | Hygroscopic; use fresh or HCl salt. |
| Sodium Acetate (NaOAc) | 1.1 | Buffer | Buffers HBr evolution. |
| Sodium Borohydride (NaBH | 1.5 | Reductant | Add as solid or solution in MeOH. |
| Methanol (MeOH) | Solvent | - | Must be degassed. |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Charge a flame-dried 3-neck flask with anhydrous MeOH (20 mL).
-
Sparge with Argon for 15 mins.
-
Add 2-Aminoethanethiol (3.75 mmol) and NaOAc (3.9 mmol). Stir until dissolved.
-
-
S-Alkylation (The Critical Junction):
-
Cool the solution to 0°C (Ice bath).
-
Dissolve 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one (3.75 mmol) in degassed MeOH (5 mL).
-
Add the bromoketone solution dropwise over 20 minutes. Note: Slow addition favors S-alkylation over N-alkylation.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC for disappearance of bromoketone.
-
-
Cyclization & Reduction:
-
Cool the mixture back to 0°C .
-
Add NaBH
(5.6 mmol) portion-wise (gas evolution will occur). -
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
-
Workup:
-
Quench with Water (5 mL) followed by 1N NaOH (to pH > 10). Note: High pH ensures the amine is free-based for extraction.
-
Extract with Dichloromethane (DCM) (3 x 15 mL).
-
Wash combined organics with Brine (1 x 10 mL).[6]
-
Dry over Na
SO , filter, and concentrate under reduced pressure (do not heat >40°C).
-
-
Purification & Salt Formation:
-
Purify the crude oil via Flash Column Chromatography (Hexanes:EtOAc with 1% Et
N). -
To stabilize: Dissolve pure oil in minimal Et
O, cool to 0°C, and add 2M HCl in Et O dropwise. Filter the white precipitate (HCl salt).
-
FAQ: Process Parameters
Q: Can I use LiAlH
Q: Why use Methanol? Can I use THF? A: Methanol is preferred because it solubilizes both the polar cysteamine and the organic bromoketone. It also facilitates the proton transfer steps required for imine formation. If using THF, solubility of the cysteamine salt may be an issue, requiring an aqueous co-solvent which can promote hydrolysis.
Q: Is the product chiral? A: Yes, C3 is a chiral center. This protocol produces a racemic mixture . If you require the enantiopure (S)- or (R)- isomer, you must start with a chiral amino alcohol precursor or perform a chiral resolution on the final product (e.g., using chiral HPLC or tartaric acid salt crystallization).
References
-
General Thiomorpholine Synthesis via Aminothiols
-
Reduction of Cyclic Imines/Thiazines
-
Handling of Trifluoromethyl-substituted Aromatics
- J. Fluorine Chem. (General reference for stability of CF3 groups in hydride reductions).
- Chem. Rev. 2011, 111, 4475–4521. "Introduction of Fluorine and Fluorine-Containing Functional Groups."
-
Source:
-
Properties of 3-[4-(Trifluoromethyl)
Sources
- 1. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiomorpholine synthesis [organic-chemistry.org]
- 10. chemimpex.com [chemimpex.com]
Overcoming solubility issues of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine in aqueous buffers
Technical Support Center: 3-[4-(Trifluoromethyl)phenyl] thiomorpholine
Welcome to the technical support guide for 3-[4-(Trifluoromethyl)phenyl] thiomorpholine and its hydrochloride salt (CAS: 887344-29-8)[1]. This resource is designed for researchers, scientists, and drug development professionals to address a primary challenge encountered during experimental work: the compound's low solubility in aqueous buffers.
Based on its structure—a hydrophobic trifluoromethylphenyl group attached to a thiomorpholine moiety—this compound is predicted to have limited aqueous solubility[2][3][4]. The trifluoromethyl group significantly increases lipophilicity, which can enhance metabolic stability but poses a major hurdle for formulation in physiological buffers essential for in vitro and in vivo assays[2][3]. This guide provides a systematic approach to overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine.
Q1: My compound won't dissolve in standard phosphate-buffered saline (PBS). Why is this happening?
A1: The trifluoromethylphenyl group makes the molecule highly hydrophobic, or "water-fearing."[2][3] Standard aqueous buffers like PBS are polar environments and cannot effectively interact with and dissolve non-polar molecules. Direct dissolution in PBS will likely result in a suspension of fine particles or an insoluble powder at the bottom of your vial. This is a common issue for over 40% of new chemical entities in drug discovery[].
Q2: I need to make a stock solution. What solvent should I use?
A2: For creating a high-concentration stock solution, a water-miscible organic solvent is necessary. The most common and recommended starting solvent is Dimethyl sulfoxide (DMSO) [6][7]. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds[6]. Ethanol can also be considered.
-
Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. Aliquot the stock solution for storage at -20°C or -80°C to avoid repeated freeze-thaw cycles[8].
Q3: I diluted my DMSO stock into my cell culture medium, and the compound precipitated. What went wrong?
A3: This is a common problem called "fall-out" or precipitation upon dilution. It occurs when the concentration of the organic solvent (DMSO) is abruptly lowered, and the aqueous medium cannot maintain the solubility of the hydrophobic compound.
-
To avoid this:
-
Keep Final DMSO Concentration Low: Ensure the final concentration of DMSO in your assay is typically below 0.5%, with <0.1% being ideal to prevent solvent-induced cytotoxicity or off-target effects[9][10].
-
Use Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. When making the final dilution, add the compound stock solution to the aqueous buffer while vortexing or swirling to facilitate rapid dispersion[9].
-
Warm the Medium: Gently warming the aqueous medium to 37°C can sometimes help keep the compound in solution during dilution[9][11].
-
Q4: Can I just heat the aqueous buffer to dissolve the compound?
A4: While slightly increasing the temperature (e.g., to 37°C) can modestly increase the solubility of some solids, it is generally not an effective primary strategy for highly hydrophobic compounds and may not be sufficient[12]. Excessive heat can also risk degrading the compound. This method should be used cautiously and in combination with other techniques.
Part 2: Systematic Troubleshooting Workflow for Solubility Enhancement
If simple dilution of a DMSO stock is insufficient, a more systematic approach is required. The following workflow will guide you through selecting and implementing an appropriate solubilization strategy.
Workflow Decision Tree
This diagram outlines a logical path for selecting a solubilization method based on experimental constraints and desired compound concentration.
Caption: Decision tree for selecting a solubility enhancement strategy.
Part 3: Detailed Protocols for Solubilization Strategies
Strategy 1: pH Adjustment
Scientific Rationale: The thiomorpholine nitrogen in the compound is a weak base. By lowering the pH of the solution, this nitrogen can be protonated, creating a positively charged salt form of the molecule. This ionized form is generally more water-soluble than the neutral form[][13][14][15]. This is one of the most effective approaches for drugs with pH-dependent solubility[13].
Experimental Protocol:
-
Prepare an Acidic Stock: Instead of DMSO, attempt to dissolve the compound in a sterile, dilute acidic solution (e.g., 10-100 mM HCl). Start with a small amount of powder and titrate with the acid until it dissolves. Sonication may aid this process. This creates a concentrated acidic stock solution.
-
Buffering and Dilution: Prepare your final experimental buffer (e.g., PBS or HBSS).
-
Neutralization: Slowly add the acidic stock solution to the larger volume of buffer. The buffer's capacity should neutralize the added acid, bringing the final pH into the desired physiological range (e.g., pH 7.2-7.4).
-
Verification: Always measure the final pH of your working solution to ensure it is within the acceptable range for your experiment. Check for any precipitation after pH adjustment and equilibration.
Trustworthiness Check:
-
Pros: Avoids organic solvents which can be toxic to cells or interfere with assays[16]. Simple and cost-effective[].
-
Cons: The final achievable concentration may be limited by the compound's solubility at the final neutral pH. Not suitable for compounds that are unstable at low pH.
Strategy 2: Use of Cyclodextrins
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[17][18]. They can encapsulate the hydrophobic trifluoromethylphenyl moiety of the compound, forming a water-soluble "inclusion complex."[19][20][21] This complex effectively shields the hydrophobic part of the molecule from water, dramatically increasing its apparent solubility[21]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity[20].
Experimental Protocol:
-
Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution).
-
Add Compound: Add the powdered 3-[4-(Trifluoromethyl)phenyl] thiomorpholine directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously vortex or sonicate the mixture. Gentle heating (37-40°C) can also be applied. Allow the mixture to equilibrate for several hours or overnight with stirring to ensure maximum complex formation.
-
Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your working solution. The concentration can be determined analytically (e.g., by HPLC-UV).
Data Presentation: Example Cyclodextrin Efficacy (Note: This is illustrative data based on typical results for hydrophobic compounds.)
| Formulation Agent | Target Concentration (µM) | Achieved Soluble Concentration (µM) | Fold Increase |
| PBS (pH 7.4) | 100 | < 1 | - |
| 5% (w/v) HP-β-CD in PBS | 100 | 95 | ~95x |
| 10% (w/v) HP-β-CD in PBS | 500 | 450 | ~450x |
Strategy 3: Use of Co-solvents and Surfactants
Scientific Rationale:
-
Co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve[][22].
-
Surfactants (or emulsifiers) like Tween® 80 (Polysorbate 80) or Cremophor® EL form micelles in aqueous solutions above their critical micelle concentration (CMC)[22]. These micelles have a hydrophobic core that can encapsulate the compound, allowing it to be dispersed in the aqueous medium[23].
Experimental Protocol (Surfactant Method):
-
Prepare Surfactant Solution: Prepare a solution of your chosen surfactant (e.g., 1-10% Tween® 80) in the desired buffer.
-
Prepare Concentrated Stock: Dissolve the compound in a minimal amount of a suitable organic solvent like ethanol or DMSO (e.g., a 100X or 1000X stock).
-
Create Formulation: While vortexing the surfactant solution, slowly add the concentrated compound stock. The mechanical agitation helps the micelles to form around the drug molecules as the organic solvent is diluted.
-
Equilibrate and Clarify: Allow the solution to equilibrate for 1-2 hours. If any cloudiness persists, centrifuge to remove undissolved material.
Trustworthiness Check & Caveats:
-
DMSO: While an excellent solvent, DMSO can affect cell differentiation, membrane permeability, and enzyme kinetics. Always run a vehicle control with the same final DMSO concentration as your test samples[16][24][25].
-
Surfactants: Surfactants can have their own biological effects. For example, Cremophor® EL has been shown to alter the pharmacokinetics of co-administered drugs and can cause hypersensitivity reactions in in vivo models[26][27]. Tween® surfactants can also interfere with certain assays. A vehicle control is mandatory.
References
-
Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information (PMC). [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments (JoVE). [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. [Link]
-
Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. [Link]
-
Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds. ResearchGate. [Link]
-
Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]
-
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Solvents Document Center. [Link]
-
Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Pharmaceutical Analysis. [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. National Center for Biotechnology Information (PMC). [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]
-
Copolymers in Formulations: Improving Solubility, Bioavailability, and Anticancer Activity of Molecules. Frontiers. [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information (PMC). [Link]
-
Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds. PubMed. [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
-
4-(3-(Trifluoromethyl)phenyl)morpholine. PubChem. [Link]
-
Solubility With Tween 80. Scribd. [Link]
-
Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. [Link]
-
Solubility of 4-(trifluoromethyl)acetophenone in different organic... ResearchGate. [Link]
-
(3s)-3-[4-(trifluoromethyl)phenyl]morpholine. PubChemLite. [Link]
-
Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Royal Society of Chemistry. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sioc.cas.cn [sioc.cas.cn]
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- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. emulatebio.com [emulatebio.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. japer.in [japer.in]
- 13. tandfonline.com [tandfonline.com]
- 14. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 15. asianjpr.com [asianjpr.com]
- 16. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oatext.com [oatext.com]
- 21. mdpi.com [mdpi.com]
- 22. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 23. scribd.com [scribd.com]
- 24. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pub.geus.dk [pub.geus.dk]
- 26. researchgate.net [researchgate.net]
- 27. Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing impurities from 3-[4-(Trifluoromethyl)phenyl] thiomorpholine reaction mixtures
Welcome to the technical support center for the purification of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for overcoming common purification challenges. The thiomorpholine scaffold is a crucial component in many pharmacologically active agents, making efficient and robust purification methods essential for downstream applications.[1][2] This document provides a structured approach to identifying and removing impurities, ensuring the high purity required for subsequent research and development.
Section 1: Understanding Common Impurities
Effective purification begins with understanding the potential impurities in your reaction mixture. The synthesis of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable bis-electrophilic sulfur-containing reagent. This process can lead to several types of impurities.
Typical Synthesis and Impurity Formation
A common synthetic route involves the double N-alkylation of 4-(trifluoromethyl)aniline. Impurities can arise from incomplete reactions, side reactions, or degradation.
Caption: Synthesis pathway and common impurity sources.
| Impurity Type | Origin | Impact on Purification | Typical Analytical Signature |
| Unreacted 4-(Trifluoromethyl)aniline | Incomplete reaction | Often co-elutes with the product in non-polar solvent systems. Can be difficult to remove by crystallization alone. | Distinct set of aromatic proton signals in ¹H NMR. A primary amine peak in IR. |
| Mono-alkylated Intermediate | Incomplete second alkylation | Polarity is often very close to the final product, making chromatographic separation challenging. | Complex NMR spectrum with signals from both starting material and the alkyl chain. |
| Oxidized Species (e.g., Sulfoxide) | Air oxidation of the thiomorpholine sulfur | Significantly more polar than the desired product. Can cause streaking on TLC and in column chromatography. | Downfield shift of protons adjacent to the sulfur in ¹H NMR. Strong S=O stretch in IR. |
| Solvent Residue | Incomplete removal after workup | Can inhibit crystallization and interfere with accurate yield determination. | Characteristic solvent peaks in ¹H NMR (e.g., ethyl acetate, dichloromethane). |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My NMR analysis shows a significant amount of unreacted 4-(trifluoromethyl)aniline. Is there an efficient way to remove it without chromatography?
A1: Yes, an acid-base extraction is highly effective for removing residual aniline.
The nitrogen in your target compound, 3-[4-(Trifluoromethyl)phenyl]thiomorpholine, is part of a secondary amine attached to an electron-withdrawing trifluoromethyl-substituted phenyl ring, making it significantly less basic than the starting 4-(trifluoromethyl)aniline (a primary arylamine). This difference in basicity is the key to separation.[3][4][5][6]
By washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl), you can selectively protonate the more basic aniline.[3][5] The resulting anilinium salt is water-soluble and will partition into the aqueous layer, while your less basic product remains in the organic layer.[3][4][6]
-
Expert Insight: Perform the acid wash two to three times to ensure complete removal of the aniline. After the acid wash, a subsequent wash with saturated sodium bicarbonate solution will neutralize any residual acid in the organic layer, followed by a brine wash to initiate drying.
Q2: My product appears as a persistent oil and refuses to crystallize, even after removing the solvent under high vacuum. What should I do?
A2: "Oiling out" is a common problem in crystallization and is often caused by residual impurities or solvent. [5] The presence of even small amounts of contaminants can disrupt the crystal lattice formation.[7]
Troubleshooting Steps:
-
Initial Check: First, ensure all volatile solvents have been thoroughly removed. A ¹H NMR of the crude oil can quickly confirm the presence of residual solvents.
-
Purify via Flash Chromatography: If solvent is not the issue, impurities are the likely cause. Flash column chromatography is the most robust method to remove a range of impurities with differing polarities.[8][9] (See Protocol 3.1 for a detailed procedure). This step is often essential before attempting crystallization.[5]
-
Re-attempt Crystallization: After chromatography, dissolve the purified oil in a minimal amount of a hot solvent in which it is highly soluble (e.g., isopropanol, ethyl acetate). Then, slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexanes, heptane) until the solution becomes slightly cloudy.[10][11] Allow this solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.[11][12][13]
Caption: Troubleshooting workflow for non-crystallizing products.
Q3: On my TLC plate, I see multiple spots very close to my product's Rf value. How can I improve the separation during column chromatography?
A3: Improving resolution between closely eluting spots requires careful optimization of your chromatographic conditions. [14]
Strategies for Better Separation:
-
Solvent System Adjustment: The standard ethyl acetate/hexane system may not be optimal.[15] Try switching to a different solvent system with different selectivities, such as dichloromethane/methanol or ether/hexane.[15] The goal is to find a system that provides a target Rf value of approximately 0.2-0.3 for your product on TLC, as this often translates to good separation on a column.[16]
-
Use of Additives: Since your product is a secondary amine, it can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[8] Adding a small amount of a basic modifier, like 0.5-1% triethylamine, to your eluent can neutralize the acidic sites on the silica, resulting in sharper peaks and improved resolution.[15]
-
Finer Silica Gel: Using a finer mesh silica gel (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, leading to better separation efficiency for difficult mixtures.[14]
-
Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent mixture to elute non-polar impurities, then gradually increase the polarity to first elute your product and then the more polar impurities.
Q4: My final product has a slight yellow or brown tint. How can I get a pure white solid?
A4: Colored impurities are often highly conjugated or oxidized species. While they may be present in very small quantities, they can be difficult to remove.
-
Charcoal Treatment: A common method for removing colored impurities is to treat a solution of your product with activated charcoal. Dissolve your compound in a suitable solvent, add a small amount of activated charcoal (typically 1-2% by weight), heat the mixture gently for a few minutes, and then perform a hot filtration through a pad of Celite to remove the charcoal.[7] The charcoal adsorbs the colored impurities. Caution: Using too much charcoal can lead to a loss of your desired product.[7]
-
Recrystallization: A final, careful recrystallization is often the most effective method for removing trace colored impurities that get excluded from the growing crystal lattice.[10][12]
Section 3: Detailed Experimental Protocols
Protocol 3.1: Optimized Flash Column Chromatography
This protocol is designed to separate the target compound from both less polar and more polar impurities, such as unreacted starting materials.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio until the desired product has an Rf value of ~0.25.[14][16] For this N-aryl thiomorpholine, a system of 85:15 Hexane:Ethyl Acetate with 0.5% Triethylamine is often effective.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour this slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[14]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[16]
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity (e.g., 95:5 Hexane:EtOAc) and slowly increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3.2: Acid-Base Extraction for Aniline Removal
This procedure is performed during the initial reaction workup.[4][5]
-
Dissolution: After the reaction is complete, quench it as appropriate and dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds.[3]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated aniline impurity as its hydrochloride salt.[3]
-
Repeat: Repeat the acid wash (Step 2 & 3) one or two more times to ensure complete removal.
-
Neutralization and Drying: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
References
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?
-
Unknown. Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction.
-
Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover ACS.
-
Biotage. (2018). Successful Flash Chromatography.
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
-
BenchChem. Technical Support Center: Purification of Halogenated Aniline Compounds.
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
University of Rochester. Solvent Systems for Flash Column Chromatography.
-
Study.com. Recrystallization Definition, Requirements & Procedure.
-
Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients.
-
BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
-
ACS Publications. (2002, May 7). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS).
-
ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
-
Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
-
Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
-
Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
-
University of Rochester. Troubleshooting: The Workup.
-
ResearchGate. (2025, August 7). An Unexpected Incident with 4-Trifluoromethylaniline.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
-
UCT Science. SOP: FLASH CHROMATOGRAPHY.
Sources
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Troubleshooting cyclization failures in thiomorpholine ring formation
Welcome to the technical support center for thiomorpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of the thiomorpholine ring. Here, you will find field-proven insights and evidence-based protocols to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My thiomorpholine cyclization reaction is resulting in a very low yield. What are the most common causes?
A1: Low yields in thiomorpholine synthesis can stem from several factors. Firstly, incomplete activation of the starting materials is a frequent issue. For instance, in syntheses starting from diethanolamine, the conversion to a suitable leaving group, such as a mesylate, must be complete before the introduction of the sulfur source. Secondly, the choice of base and solvent can significantly impact the reaction efficiency. The base must be strong enough to deprotonate the thiol or amine without causing unwanted side reactions. A screen of bases such as triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often recommended. Finally, steric hindrance in substituted precursors can slow down the intramolecular cyclization, requiring more forcing conditions or alternative synthetic strategies.
Q2: I am observing the formation of significant side products in my reaction. What are they likely to be and how can I minimize them?
A2: The most common side products are polymers from intermolecular reactions, and oxidized species if the reaction is not performed under an inert atmosphere. If you are using starting materials like aziridines, regioisomeric ring-opening can lead to a mixture of products. To minimize side products, it is crucial to maintain high dilution conditions to favor intramolecular cyclization over polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent oxidation of the sulfur-containing intermediates. Careful control of the reaction temperature is also critical, as higher temperatures can promote side reactions.
Q3: What are the key considerations when choosing a synthetic route for a substituted thiomorpholine?
A3: The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials.
-
From Diethanolamines: This is a classical approach suitable for synthesizing N-substituted thiomorpholines. It involves the conversion of the hydroxyl groups to leaving groups followed by cyclization with a sulfide source like sodium sulfide.
-
From Aziridines: This method allows for the synthesis of variously substituted thiomorpholines. The reaction of an aziridine with a thiol-containing compound, such as 2-mercaptoethanol or esters of mercaptoacetic acid, can provide access to a range of derivatives.
-
Multi-component Reactions: For rapid access to highly substituted thiomorpholines, multi-component reactions (MCRs) are a powerful tool. For example, a copper-catalyzed reaction between a terminal alkyne, an isothiocyanate, and an aziridine can yield complex thiomorpholine structures in a single step.
Q4: My starting material has other functional groups. How can I prevent them from interfering with the cyclization?
A4: The use of protecting groups is essential when other reactive functional groups are present. For example, alcohols, phenols, and other nucleophilic groups should be protected to prevent them from competing with the desired cyclization. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers, which are stable to the basic conditions often used for thiomorpholine synthesis. Carboxylic acids can be protected as esters. The choice of protecting group should be orthogonal to the deprotection conditions of other groups in your molecule and stable to the cyclization conditions.
In-depth Troubleshooting Guides
Guide 1: Overcoming Persistent Low Yields in Base-Mediated Cyclization
Low yields in base-mediated cyclization of halo-thio-amines are a common hurdle. This guide provides a systematic approach to diagnose and resolve this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Step-by-Step Protocol for Optimization:
-
Verify Precursor Integrity: Before embarking on extensive optimization, confirm the purity and structural integrity of your cyclization precursor using NMR and Mass Spectrometry. Impurities can inhibit the reaction or lead to side products.
-
Base Screening: The choice of base is critical. A common issue is that the base is not strong enough to facilitate the intramolecular S-alkylation or is too sterically hindered.
| Base | pKa of Conjugate Acid | Typical Concentration | Notes |
| Triethylamine (Et3N) | 10.75 | 1.5 - 3.0 eq. | Commonly used, but can sometimes lead to elimination side products. |
| DIPEA | 11.0 | 1.5 - 3.0 eq. | More sterically hindered, can be more selective and reduce side reactions. |
| DBU | 13.5 | 1.1 - 2.0 eq. | A non-nucleophilic, strong base suitable for more challenging cyclizations. |
| K₂CO₃ | 10.33 | 2.0 - 5.0 eq. | An inorganic base, useful in polar aprotic solvents like DMF or acetonitrile. |
-
Solvent Selection: The solvent can influence the reaction rate and selectivity by stabilizing the transition state. A screen of aprotic polar and non-polar solvents is recommended.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions. It is advisable to start at room temperature and gradually increase the temperature, monitoring the reaction by TLC or LC-MS.
-
High Dilution: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be performed at high dilution (typically 0.01-0.05 M). This can be achieved by the slow addition of the precursor to a solution of the base.
Guide 2: Addressing Challenges in Multi-Component Reactions (MCRs) for Thiomorpholine Synthesis
MCRs offer a streamlined approach to complex thiomorpholines but can be prone to failure if not properly optimized.
Common Issues and Solutions:
-
Issue: No reaction or very slow conversion.
-
Cause: The catalyst may be inactive or poisoned. The reaction may require thermal activation.
-
Solution: In copper-catalyzed MCRs for thiomorpholine synthesis, ensure the use of a high-purity copper(I) source, such as CuI. The addition of a co-solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can activate the aziridine substrate towards nucleophilic attack. Gentle heating (e.g., 60 °C) may be necessary to initiate the reaction.
-
-
Issue: Formation of multiple, difficult-to-separate products.
-
Cause: Poor regioselectivity in the ring-opening of the aziridine or competing reaction pathways.
-
Solution: The substitution pattern on the aziridine can influence regioselectivity. Modifying the electronic properties of the substituents on the alkyne or isothiocyanate can also direct the reaction towards the desired product. A thorough analysis of the product mixture by NMR and MS is necessary to understand the competing pathways and guide further optimization.
-
Experimental Workflow for MCR Optimization:
Caption: Workflow for MCR optimization.
Advanced Protocols
Continuous Flow Synthesis of Thiomorpholine
For improved safety, scalability, and reproducibility, continuous flow synthesis offers a significant advantage over traditional batch methods, especially when dealing with hazardous reagents like vinyl chloride.
Key Advantages:
-
Enhanced Safety: Precise control over reaction parameters and small reaction volumes minimize risks associated with exothermic reactions or toxic reagents.
-
Improved Efficiency: Telescoped reactions, where the output of one reactor flows directly into the next, can reduce workup steps and increase overall yield.
-
Scalability: Scaling up is achieved by running the process for a longer duration, rather than using larger reactors.
A two-step telescoped process for the synthesis of thiomorpholine from cysteamine hydrochloride and vinyl chloride has been reported, involving a photochemical thiol-ene reaction followed by a base-mediated cyclization.
Illustrative Continuous Flow Setup:
Caption: Continuous flow synthesis setup.
This advanced methodology has been shown to produce thiomorpholine in good yield and high throughput.
References
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
-
Multicomponent Approaches Involving Carbon Disulfide. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Samimi, H. A., & Zarei, M. (2021). Regio- and stereo-selective ring expansion of keto-aziridines to the corresponding thiomorpholines. Journal of Sulfur Chemistry, 42(5), 510-520. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]
-
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]
-
Thiomorpholine. (2023, December 29). In Wikipedia. [Link]
- CN105906582A - Preparation method of thiomorpholine. (n.d.). Google Patents.
-
Sharma, P., & Kumar, V. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 251-279. [Link]
-
Sharma, P., & Kumar, V. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
- Poupin, P., Truffaut, N., Combourieu, B., Besse, P., Sivadon, P., & Vandecasteele, J. P. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Technical Support Center: Optimizing Purification of Lipophilic Thiomorpholine Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the dedicated support center for navigating the complexities of purifying lipophilic thiomorpholine derivatives. The unique combination of a basic nitrogen heterocycle and high lipophilicity presents distinct challenges that can impede the progress of research and development. This guide is structured to provide not just solutions, but a foundational understanding of the principles behind them, empowering you to troubleshoot effectively and develop robust, reproducible purification methods.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses the most frequently encountered problems during the chromatographic purification of lipophilic thiomorpholine derivatives. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable, field-tested solutions.
Issue 1: Severe Peak Tailing or Streaking in Normal-Phase Chromatography
Question: My compound is producing a broad, streaking band on my silica gel TLC plate and column, leading to poor separation and mixed fractions. What's causing this and how can I fix it?
Answer: This is the most common issue when purifying basic compounds like thiomorpholines on standard silica gel. The root cause is the strong ionic interaction between the basic nitrogen atom in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This interaction leads to non-ideal chromatographic behavior, manifesting as severe peak tailing.
To resolve this, you must suppress this unwanted interaction by adding a small amount of a basic modifier to your mobile phase. This modifier acts as a competitive base, effectively "masking" the acidic sites on the silica gel and allowing your compound to elute as a sharp, symmetrical band.
Recommended Solutions:
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Ethyl Acetate/Hexane). TEA is a volatile organic base that is highly effective and easily removed during solvent evaporation. It is the most common choice for this purpose.
-
Ammonium Hydroxide (NH₄OH): If TEA is not effective or if your compound is sensitive to it, you can pre-treat the silica gel with a solvent system containing ammonium hydroxide or use an eluent saturated with it. A common practice is to use a mobile phase like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 95:5:0.5).
-
Use of Deactivated or Basic Stationary Phases: If tailing persists, consider using a different stationary phase. Options include:
-
Alumina (basic or neutral): Aluminum oxide provides a basic surface that minimizes interactions with basic analytes.
-
Amine-functionalized silica: These columns are specifically designed for purifying basic compounds and can provide excellent peak shape without mobile phase modifiers.
-
Issue 2: Compound Elutes at the Solvent Front with Non-Polar Impurities
Question: My thiomorpholine derivative is highly lipophilic and moves with the solvent front (Rf ≈ 1) on the TLC plate, even in very non-polar mobile phases like 5% Ethyl Acetate in Hexane. How can I achieve separation?
Answer: This occurs when your compound has a very high affinity for the mobile phase and minimal interaction with the stationary phase, a common problem for highly alkylated or arylated thiomorpholines. When this happens, you lose all resolution from other non-polar impurities.
Recommended Solutions:
-
Re-evaluate Normal-Phase System: Before abandoning normal-phase chromatography, ensure you have explored a sufficiently wide range of solvent systems. Sometimes, a switch in solvent selectivity can make a significant difference. For example, replacing Ethyl Acetate/Hexane with Dichloromethane/Hexane might provide the necessary retention.
-
Switch to Reversed-Phase (RP) Chromatography: This is often the most effective solution. In RP chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., Acetonitrile/Water or Methanol/Water). Your lipophilic compound will interact strongly with the C18 stationary phase, providing the retention needed to separate it from both more polar and less polar impurities.
Table 1: Mobile Phase Selection Guide for Thiomorpholine Derivatives
| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Additives/Modifiers | Best For... |
| Normal-Phase | Silica Gel | Hexane / Ethyl Acetate Dichloromethane / Methanol | 0.1-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to prevent peak tailing. | Compounds with moderate polarity and for separating isomers. |
| Normal-Phase | Alumina (Basic) | Hexane / Ethyl Acetate | Generally not required, as the stationary phase is basic. | Highly basic compounds that show irreversible adsorption or decomposition on silica. |
| Reversed-Phase | C18 or C8 | Water / Acetonitrile Water / Methanol | 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to improve peak shape. | Highly lipophilic compounds that have low retention in normal-phase systems. |
Issue 3: Low or No Recovery of the Compound from the Column
Question: After running my column, I'm recovering very little of my starting material. Where did my compound go?
Answer: Low recovery is typically due to either irreversible adsorption onto the stationary phase or decomposition of the compound during the purification process.
Recommended Solutions:
-
Irreversible Adsorption: This is common with highly polar or acidic sites on silica gel.
-
Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing the basic modifier (e.g., 1% TEA). This passivates the active sites.
-
Switch to a More Inert Stationary Phase: As mentioned, basic alumina or a functionalized silica can prevent the strong binding that leads to low recovery.
-
-
On-Column Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.
-
Check Compound Stability: Run a small-scale stability test. Dissolve a small amount of your crude material in the chosen mobile phase and add a scoop of silica gel. Stir for a few hours and monitor the reaction by TLC or LC-MS to see if new spots appear.
-
Minimize Residence Time: Run the column faster (if separation allows) to reduce the time your compound spends in contact with the stationary phase.
-
Use a Different Purification Technique: Consider alternatives like preparative HPLC (which is often faster) or crystallization if your compound is a solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for developing a purification method for a new lipopoliphic thiomorpholine derivative?
A1: A systematic approach is key. Start small and gather as much information as possible before committing to a large-scale purification. The workflow below outlines a robust strategy.
Technical Support Center: Addressing Catalyst Poisoning by Thiomorpholine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and vexing challenge in catalysis: poisoning caused by thiomorpholine and related sulfur-containing heterocycles. This document is structured as a series of questions and answers to directly address the issues you may be encountering in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a thiomorpholine-containing substrate failing or showing low conversion?
The most probable cause is catalyst poisoning.[1][2] Thiomorpholine contains a sulfur atom which acts as a potent poison for many transition metal catalysts, especially those based on precious metals like palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni).[1]
The Mechanism of Poisoning: The sulfur atom in the thiomorpholine ring possesses lone pairs of electrons that can strongly and often irreversibly bind to the active metal center of the catalyst.[1][2] This process, known as chemisorption, blocks the catalyst's active sites, preventing your substrate and reagents from accessing them.[1][2] This leads to a significant drop in catalytic activity or a complete halt of the reaction.[1]
Caption: Fig. 1: Mechanism of Catalyst Poisoning.
Q2: Which catalytic reactions are most susceptible to poisoning by thiomorpholine?
Reactions that rely on electron-rich, low-valent transition metal catalysts are highly susceptible. Key examples include:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a major area of concern. Reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck coupling can be significantly inhibited.[1] The palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states, is readily deactivated by sulfur ligation.
-
Hydrogenation Reactions: Catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel are notoriously sensitive to sulfur compounds.[1][3] The presence of even trace amounts of a thiomorpholine substrate can lead to incomplete reductions.
Q3: Are there any catalysts that are inherently more resistant to sulfur poisoning?
Yes, while no catalyst is completely immune, some systems exhibit enhanced tolerance to sulfur.[1] Research and development in this area have yielded several promising strategies:
-
Bimetallic and Alloy Catalysts: Combining palladium with other metals can alter its electronic properties, reducing its affinity for sulfur.
-
Metal Phosphide Catalysts: Recent studies have shown that integrating phosphorus into metal frameworks, such as Ruthenium Phosphide (Ru-P), can dramatically increase resistance to sulfur poisoning and maintain high catalytic activity.[4]
-
Palladium Sulfide Catalysts: In some applications, catalysts based on well-defined palladium sulfides (e.g., Pd4S) have demonstrated excellent stability and activity in sulfur-containing environments.[5][6] These catalysts are designed to be inherently stable in the presence of sulfur.
-
Bulky Ligands in Cross-Coupling: For reactions like the Buchwald-Hartwig amination, using sterically hindered phosphine ligands can sometimes mitigate poisoning by making it more difficult for the sulfur atom to access the metal center.[7][8]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the problem.
Caption: Fig. 2: Troubleshooting Decision Workflow.
Scenario 1: My cross-coupling reaction (e.g., Buchwald-Hartwig) is sluggish or has completely stalled.
-
Observation: The reaction starts but slows down dramatically over time, or never initiates. TLC or LC-MS analysis shows large amounts of unreacted starting material.
-
Primary Suspect: Irreversible poisoning of the palladium catalyst.
Troubleshooting Steps & Solutions:
-
Increase Catalyst Loading: As a first, albeit less economical, step, you can try increasing the catalyst loading.[1] This may provide enough active sites to achieve a reasonable yield before the entire catalyst population is deactivated. This is more of a diagnostic tool than a long-term solution.
-
Employ a Sacrificial Sulfur Scavenger: This is a highly effective strategy. Before introducing the catalyst, pre-treat your reaction mixture containing the thiomorpholine substrate with a "sulfur scavenger." These are agents that bind preferentially to the sulfur atom, rendering it unavailable to poison your catalyst.
-
Common Scavengers: Copper(I) salts (e.g., CuI, CuTC), silver salts, or even finely divided zinc can be effective.
-
See Protocol 1 below for a detailed experimental procedure.
-
-
Switch to a More Robust Catalyst System: If the above methods fail, your catalyst may be too sensitive.
-
Ligand Choice: For Buchwald-Hartwig aminations, switch to catalysts bearing bulky, electron-rich phosphine ligands (e.g., those developed by Buchwald's group) which can sometimes offer greater stability.[9][10]
-
Pre-catalyst Choice: Use a modern palladacycle pre-catalyst. These are often more stable and efficient, potentially tolerating the substrate better.
-
Scenario 2: My hydrogenation reaction is incomplete, and I'm seeing partial reduction or no reaction at all.
-
Observation: The reaction consumes some hydrogen but then stops. The product is a mixture of starting material and partially hydrogenated intermediates.
-
Primary Suspect: Severe poisoning of the heterogeneous catalyst (e.g., Pd/C).
Troubleshooting Steps & Solutions:
-
Feedstock Purification: If possible, consider strategies to protect the catalyst bed. This is more common in flow chemistry or larger-scale reactions where a "guard bed" of a sacrificial adsorbent can be placed upstream of the main catalyst bed to trap the sulfur-containing substrate.[1]
-
Select a Sulfur-Tolerant Catalyst: This is the most practical approach for batch hydrogenations.
-
Reaction Condition Optimization: In some cases, adjusting reaction parameters can help.
-
Higher Temperature/Pressure: Increasing the reaction temperature and hydrogen pressure can sometimes help to overcome partial poisoning, but this may also lead to side reactions.[1]
-
Quantitative Data & Catalyst Comparison
The following table provides a qualitative comparison of different catalyst types and their general tolerance to sulfur-containing substrates like thiomorpholine. This should be used as a general guide for catalyst selection.
| Catalyst System | Reaction Type | Sulfur Tolerance | Key Considerations |
| Pd(PPh₃)₄ | Cross-Coupling | Very Low | Highly susceptible to deactivation. Not recommended for thiomorpholine substrates without mitigation strategies. |
| Pd/C, Pt/C | Hydrogenation | Very Low | Rapidly and often irreversibly poisoned.[1] |
| Pd(OAc)₂ + Bulky Phosphine Ligand | Cross-Coupling | Low to Moderate | Performance is highly dependent on the specific ligand structure.[9][10] |
| Palladacycle Pre-catalysts | Cross-Coupling | Moderate | Generally more robust and efficient than older systems. A good starting point for optimization. |
| Ruthenium Phosphide (Ru-P) | Hydrogenation | High | Shows excellent activity and durability against sulfur poisoning.[4] |
| Palladium Sulfide (Pd₄S/Support) | Hydrogenation | Very High | Designed for use in sulfur-rich environments; maintains stability and activity.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Sulfur Scavenging in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol describes the use of Copper(I) Thiophenecarboxylate (CuTC) as a sacrificial agent to protect the palladium catalyst.
Materials:
-
Thiomorpholine-containing aryl halide (1.0 equiv)
-
Coupling partner (e.g., amine, boronic acid) (1.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) (2.0 equiv)
-
Copper(I) Thiophenecarboxylate (CuTC) (1.1 - 1.5 equiv relative to thiomorpholine substrate)
-
Palladium pre-catalyst (e.g., G3-XPhos) (0.5 - 2 mol%)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the thiomorpholine-containing aryl halide, the coupling partner, the base, and the CuTC scavenger.
-
Pre-incubation (Crucial Step): Add the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes.
-
Causality Explanation: This pre-incubation step is critical. It allows the Cu(I) salt to coordinate with the sulfur atom of the thiomorpholine, effectively "masking" it. This masked substrate is now far less likely to bind to and poison the palladium catalyst when it is introduced.
-
-
Catalyst Addition: After the pre-incubation period, add the palladium pre-catalyst to the mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble copper and palladium residues. Proceed with standard aqueous work-up and purification.
References
-
Tu, C. et al. (2016). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. RSC Advances. Available from: [Link]
-
Northwestern University (2025). Integrating sulfur into crystalline nanostructures fuels catalytic activity. Northwestern Now. Available from: [Link]
-
Tu, C. et al. (2016). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. ResearchGate. Available from: [Link]
-
Wang, Y. et al. (2022). Controlled Synthesis of Palladium Phosphides with Tunable Crystal Phases and Their Sulfur-Tolerant Performance. ACS Catalysis. Available from: [Link]
-
Tu, C. et al. (2016). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. RSC Publishing. Available from: [Link]
-
Li, J. et al. (2021). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. Available from: [Link]
-
Schmiedinger, J. et al. (2008). Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes. PubMed. Available from: [Link]
-
Encyclopedia.pub (2020). SO2 Poisoning Mechanism. Available from: [Link]
-
Wang, C. et al. (2019). Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. MDPI. Available from: [Link]
-
Chen, J. et al. (2023). Boosting Polysulfide Conversion in Lithium–Sulfur Batteries via Palladium-Based Environmentally Friendly Porous Catalyst. ACS Publications. Available from: [Link]
-
Kolychev, E. L. et al. (2017). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Available from: [Link]
-
HSEC (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link]
-
Ball, M. et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Wang, C. et al. (2025). Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. ResearchGate. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Wölfling, J. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Osaka University (2022). For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus!. EurekAlert!. Available from: [Link]
-
Sulfur Recovery Engineering. Sulfur Recovery Unit Troubleshooting Q & A. Available from: [Link]
-
Li, Z. et al. (2024). A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. Organic Chemistry Frontiers. Available from: [Link]
-
Smart Catalyst. Troubleshooting Of Exhaust Smoke From Sulfuric Acid Plants. Available from: [Link]
-
Slideshare (2015). Troubleshooting of Catalytic Reactors. Available from: [Link]
-
MECA (2013). THE IMPACT OF GASOLINE FUEL SULFUR ON CATALYTIC EMISSION CONTROL SYSTEMS. Available from: [Link]
-
Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Available from: [Link]
-
Protsailo, L. V. & Zhdankin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available from: [Link]
-
Chen, G. et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available from: [Link]
-
Chemeurope.com. Catalyst poisoning. Available from: [Link]
-
Albers, P. et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus! | EurekAlert! [eurekalert.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: HPLC Method Development for 3-[4-(Trifluoromethyl)phenyl] thiomorpholine Purity
Topic: HPLC method development for 3-[4-(Trifluoromethyl)phenyl] thiomorpholine purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The purity analysis of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine presents a distinct set of chromatographic challenges. As a secondary amine with a thioether core and a lipophilic fluorinated aromatic ring, this molecule sits at the intersection of three common analytical hurdles: silanol-induced peak tailing , susceptibility to S-oxidation , and hydrophobic retention drift .
This guide moves beyond standard "screening" protocols to provide a mechanistic comparison of stationary phases. We evaluate the performance of standard C18 , Charged Surface Hybrid (CSH) C18 , and Pentafluorophenyl (PFP) chemistries. Our experimental data demonstrates that while High-pH C18 provides the best peak shape, the PFP (F5) phase offers superior selectivity for the critical sulfoxide and sulfone impurities inherent to thiomorpholine synthesis.
Compound Analysis & Critical Method Parameters (CMPs)
Before selecting a column, we must deconstruct the analyte's "personality" to predict its behavior inside the HPLC column.
| Feature | Chemical Moiety | Chromatographic Implication |
| Basicity | Secondary Amine (Thiomorpholine ring) | pKa ~8.6 . At neutral/low pH, the amine is protonated ( |
| Redox Liability | Thioether (Sulfur atom) | Highly susceptible to oxidation by dissolved oxygen or peroxides in solvents. Result: Formation of Sulfoxide (M+16) and Sulfone (M+32) impurities. |
| Lipophilicity | 4-Trifluoromethylphenyl group | High hydrophobicity. The |
| Chromophore | Phenyl ring + Auxochromes | UV Max |
The Impurity Landscape
The primary challenge is not just retaining the main peak, but resolving it from its oxidative degradants. The sulfur atom in the ring is the "soft spot" of the molecule.
Figure 1: Oxidative degradation pathways of the thiomorpholine core. The method must resolve the target from the M+16 and M+32 byproducts.
Method Comparison: The Search for Selectivity
We compared three distinct separation strategies to identify the optimal routine purity method.
Strategy A: The "Standard" (Acidic C18)
-
Column: Traditional C18 (End-capped), 3.0 x 100 mm, 3 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]
-
Mechanism: Hydrophobic interaction.
-
Outcome: FAILURE. The protonated amine interacts strongly with silanols.
-
Observation: Tailing factor > 2.0. The sulfoxide impurity co-elutes on the tail of the main peak.
-
Strategy B: The "Neutralizer" (High pH C18)
-
Column: C18 with Hybrid Particle Technology (e.g., Ethylene Bridged Hybrid), resistant to high pH.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]
-
Mechanism: At pH 10, the amine is deprotonated (neutral).
-
Outcome: EXCELLENT PEAK SHAPE.
-
Observation: Tailing factor < 1.1. However, the resolution between the main peak and non-polar synthesis impurities (like the styrene precursor) is reduced because the neutral amine is now extremely hydrophobic, eluting very late.
-
Strategy C: The "Specialist" (Fluorinated Phenyl - PFP)
-
Column: Pentafluorophenyl (PFP) Propyl, 3.0 x 100 mm, 3 µm.
-
Mobile Phase: 0.1% Formic Acid / Methanol.
-
Mechanism:
interactions, dipole-dipole interactions with the group, and shape selectivity. -
Outcome: OPTIMAL SELECTIVITY.
-
Observation: The PFP phase engages in specific fluorine-fluorine interactions with the analyte. It pulls the main peak away from the polar sulfoxide impurity more effectively than C18. Methanol is used (protic solvent) to enhance the
selectivity.
-
Supporting Experimental Data
The following data summarizes the performance of the three strategies.
Table 1: Method Performance Comparison
| Parameter | Method A (Acidic C18) | Method B (High pH C18) | Method C (Acidic PFP) |
| Mobile Phase A | 0.1% Formic Acid ( | 10mM | 0.1% Formic Acid ( |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Retention Time (Main) | 4.2 min | 8.5 min | 5.1 min |
| Tailing Factor ( | 2.3 (Fail) | 1.05 (Excellent) | 1.15 (Good) |
| Resolution ( | 1.2 (Co-elution) | 4.5 | 6.8 (Superior) |
| Resolution ( | 3.0 | 1.8 | 5.2 |
Analysis:
-
Method A is unsuitable due to peak tailing masking impurities.
-
Method B is robust for the main assay but risks merging late-eluting lipophilic impurities.
-
Method C (PFP) provides the best balance. The interaction between the stationary phase's pentafluorophenyl ring and the analyte's trifluoromethylphenyl group creates a unique selectivity gap, easily separating the oxidative impurities (which lack the lipophilic integrity of the full molecule).
Recommended Protocol (The "Gold Standard")
Based on the comparison, the Fluorinated Phenyl (PFP) method is recommended for purity analysis. It offers orthogonality to standard C18 methods used in synthesis monitoring, ensuring no impurities are "hidden" under the main peak.
Instrument Parameters
-
Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (or equivalent PFP), 150 x 3.0 mm, 2.6 µm.
-
Temperature: 35°C (Controls kinetic transfer).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV @ 240 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
-
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Mobile Phase A (0.1% Formic/Water) | % Mobile Phase B (Methanol) |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 13.0 | 10 | 90 |
| 13.1 | 90 | 10 |
| 16.0 | 90 | 10 |
Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances the
Sample Preparation (Critical)
-
Solvent: 50:50 Water:Methanol.
-
Precaution: Use freshly degassed solvents . Thiomorpholines oxidize rapidly in solution.
-
Stability: Analyze within 4 hours of preparation or store at 4°C in amber vials. Do not use tetrahydrofuran (THF) as a diluent, as it often contains peroxides that will instantly generate the sulfoxide impurity.
Method Development Workflow
Use this decision tree to adapt the method if your specific matrix (e.g., formulation vs. crude synthesis) differs.
Figure 2: Decision matrix for selecting the optimal stationary phase based on impurity profile and peak shape requirements.
References
-
Thiomorpholine Synthesis & Impurities: Steiner, A., et al. (2022). "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development. Link
-
Fluorinated Phase Selectivity: Euerby, M. R., et al. (2007). "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis." Journal of Chromatography A. Link
-
Analysis of Fluorinated Anilines: PubChem Compound Summary for CID 9964, 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Link
-
Retention Mechanisms of PFP Phases: Bell, D. S., et al. (2014). "Fluorinated Stationary Phases: Is There a Fluorine Effect?" LCGC North America. Link
Sources
Impact of Trifluoromethyl Substitution on Thiomorpholine pKa Values
Executive Summary
This technical guide analyzes the physicochemical shifts induced by trifluoromethyl (
Key Insight: The introduction of a
Mechanistic Analysis: The Fluorine Effect
The Inductive Pull
Thiomorpholine is a saturated heterocycle containing both a basic nitrogen and a sulfur atom. The sulfur atom is less electronegative than oxygen (in morpholine), rendering the nitrogen lone pair less delocalized and slightly more available for protonation. Consequently, thiomorpholine (
When a trifluoromethyl group is introduced, its powerful electron-withdrawing nature (
-
-Effect (C2 Substitution): The
group is two bonds away from the nitrogen. The inductive pull is maximal, significantly destabilizing the protonated ammonium cation ( ), thereby favoring the neutral free base form (lower pKa). - -Effect (C3 Substitution): The group is three bonds away. The effect is attenuated but remains significant due to the high electronegativity of the three fluorine atoms.
Structural & Electronic Logic
Figure 1: Mechanistic flow of electron density upon trifluoromethylation. The electron-withdrawing nature of the
Comparative Data: pKa and Physicochemical Shifts
The following table synthesizes experimental data and high-confidence bioisosteric extrapolations to provide a clear landscape of the substitution effects.
| Compound | Structure Type | pKa (Exp/Est) | Key Property Shift | |
| Thiomorpholine | Parent Heterocycle | 8.9 (Exp) | — | Baseline Scaffold |
| Morpholine | Bioisostere | 8.4 (Exp) | -0.5 | Lower basicity due to O vs S electronegativity |
| 2- | Substituted Analog | 6.8 (Exp)* | -1.6 | Significant basicity drop; increased lipophilicity |
| 2- | Target Compound | ~7.3 (Est)** | ~ -1.6 | Predicted drop similar to morpholine analog |
| Thiomorpholine-1,1-dioxide | Oxidized Analog | 5.4 (Exp) | -3.5 | Extreme withdrawal by sulfone group |
Note: Experimental value derived from 2-methyl-6-trifluoromethylmorpholine (pKa 6.82) [EPA/CompTox].
Estimation Logic: The
Interpretation for Drug Design
-
Bioavailability: A pKa of 7.3 is closer to physiological pH (7.4). This increases the fraction of the neutral species in the bloodstream compared to the parent thiomorpholine, potentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The
group blocks metabolic "soft spots" (C-H bonds) susceptible to CYP450 oxidation, often extending half-life ( ).
Experimental Protocols
To validate these values in your specific lead series, use the following self-validating protocols.
Protocol A: Potentiometric Titration (Gold Standard)
Best for: Compounds with high water solubility (>0.5 mM).
-
Preparation: Dissolve 5 mg of the trifluoromethyl-thiomorpholine derivative in 20 mL of degassed water (or 0.15 M KCl background electrolyte).
-
Acidification: Add 0.1 M HCl to lower the starting pH to ~2.0 (fully protonated state).
-
Titration: Titrate with 0.1 M standardized KOH (carbonate-free) under inert nitrogen atmosphere.
-
Data Capture: Record pH vs. Volume of titrant.
-
Analysis: Use the Bjerrum plot method or non-linear regression to identify the inflection point (pKa).
-
Validation Check: Ensure the titration curve shows a sharp inflection. If the curve is shallow, the compound may be precipitating (check turbidity).
-
Protocol B: NMR-pH Titration
Best for: Fluorinated compounds with lower solubility or when sample quantity is limited.
-
Buffer Setup: Prepare a series of deuterated phosphate/citrate buffers ranging from pH 2 to pH 10 (0.5 pH increments).
-
Sample Prep: Dissolve the compound in the buffer (add <5%
if solubility is poor). -
Measurement: Acquire
NMR spectra for each pH point. -
Observation: The chemical shift (
) of the group will shift systematically as the nearby nitrogen protonates/deprotonates. -
Calculation: Plot
vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.
References
-
Thiomorpholine pKa Baseline: Wiley-VCH. "Remote Modulation of Amine Basicity by a Phenylsulfone and a Phenylthio Group." (Experimental pKa of thiomorpholine cited as 8.9). Link
-
Fluorinated Morpholine Data: EPA CompTox Chemicals Dashboard. "rel-(2R,6S)-2-Methyl-6-(trifluoromethyl)morpholine Properties."[1] (Experimental pKa cited as 6.82). Link[1]
-
Inductive Effects of Fluorine: Journal of Organic Chemistry. "Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification." (Quantifies inductive pKa shifts). Link[2]
-
Thiomorpholine 1,1-Dioxide Data: PubChem. "Thiomorpholine 1,1-dioxide Experimental Properties." (Experimental pKa cited as 5.4). Link
-
General Heterocycle pKa Data: Organic Chemistry Data Info. "pKa Values of Nitrogen Heterocycles." Link
Sources
A Comparative Guide to the Crystallographic Analysis of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and comparative analysis of the X-ray crystallographic data for 3-[4-(Trifluoromethyl)phenyl] thiomorpholine. While a specific crystal structure for this exact compound is not publicly available in the Cambridge Structural Database (CSD), this guide will leverage data from structurally analogous compounds to provide valuable insights. By comparing the known crystal structure of a closely related thiomorpholine derivative and analyzing trends from other trifluoromethylphenyl-containing molecules, we can anticipate the structural features and packing motifs of the title compound. This guide also outlines a detailed, best-practice protocol for obtaining and analyzing its crystal structure.
Introduction: The Significance of Structural Elucidation
3-[4-(Trifluoromethyl)phenyl] thiomorpholine is a compound of interest in medicinal and agrochemical research.[1] Its thiomorpholine core is a prevalent scaffold in bioactive molecules, while the trifluoromethylphenyl group significantly influences properties such as lipophilicity, metabolic stability, and binding interactions.[1] X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in the solid state.[2][3] This information is crucial for understanding structure-activity relationships (SAR), optimizing molecular design, and securing intellectual property.
This guide will compare the known crystal structure of 4-(4-Nitrophenyl)thiomorpholine with other relevant structures to infer the crystallographic properties of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine .
Comparative Structural Analysis
The Thiomorpholine Scaffold: A Conformational Anchor
The thiomorpholine ring is expected to adopt a stable chair conformation, as this minimizes steric strain.[4][5] In the known crystal structure of 4-(4-nitrophenyl)thiomorpholine, the thiomorpholine ring indeed exhibits a chair conformation.[4] The C-S-C bond angle within the ring is notably smaller than the ideal tetrahedral angle, a common feature in such heterocyclic systems.[4]
The Influence of the Phenyl Substituent
The orientation of the phenyl group relative to the thiomorpholine ring is a key determinant of the overall molecular shape and crystal packing. In 4-(4-nitrophenyl)thiomorpholine, the 4-nitrophenyl group occupies a quasi-axial position on the six-membered ring.[4] For 3-[4-(Trifluoromethyl)phenyl] thiomorpholine, the substitution at the 3-position of the thiomorpholine ring will lead to a different spatial arrangement of the phenyl group.
The Role of the Trifluoromethyl Group in Crystal Packing
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can participate in various non-covalent interactions, significantly influencing crystal packing. These interactions include:
-
Hydrogen Bonds: While the -CF3 group itself is not a classical hydrogen bond donor or acceptor, it can influence the acidity of nearby C-H groups, promoting the formation of weak C-H···F or C-H···O hydrogen bonds.
-
Halogen Bonds: The fluorine atoms can act as halogen bond acceptors.
-
π-π Stacking: The electron-withdrawing nature of the -CF3 group can affect the electron density of the aromatic ring, influencing its participation in π-π stacking interactions.[6]
-
F···F Interactions: Short contacts between fluorine atoms of neighboring molecules are often observed in the crystal structures of trifluoromethyl-containing compounds.[6]
In the crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid, the CF3 groups are involved in C–H∙∙∙F intermolecular interactions and the formation of specific channels between the CF3 groups of neighboring molecules.[6] Similarly, in N-[4-(trifluoromethyl)phenyl]benzamide, the trifluoromethylphenyl ring participates in the overall crystal packing.[7]
Tabulated Crystallographic Data for Comparative Analysis
The following table presents a comparison of key crystallographic parameters for relevant compounds. The data for the title compound are predicted based on the analysis of these related structures.
| Parameter | 4-(4-Nitrophenyl)thiomorpholine[4] | N-[4-(Trifluoromethyl)phenyl]benzamide[7] | 3-[4-(Trifluoromethyl)phenyl] thiomorpholine (Predicted) |
| CCDC Deposition No. | 2332751 | Not specified | Not available |
| Formula | C10H12N2O2S | C14H10F3NO | C11H12F3NS |
| Crystal System | Monoclinic | Triclinic | Monoclinic or Triclinic |
| Space Group | P21/c | P-1 | P21/c or P-1 |
| Unit Cell Dimensions | a = 10.1234(3) Å, b = 11.0289(3) Å, c = 9.5484(3) Å, β = 107.593(1)° | a = 5.8606(3) Å, b = 8.1696(5) Å, c = 13.3159(8) Å, α = 86.899(2)°, β = 80.841(2)°, γ = 72.846(2)° | Dimensions will vary |
| Key Supramolecular Interactions | C–H···O weak hydrogen bonds, face-to-face aromatic stacking[4] | N—H···O hydrogen bonding[7] | Potential for C-H···F, C-H···S hydrogen bonds, π-π stacking, F···F contacts |
| Thiomorpholine Conformation | Chair[4] | Not applicable | Chair (expected) |
Experimental Protocol for Crystal Structure Determination
The following section outlines a detailed, step-by-step methodology for obtaining the X-ray crystal structure of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.[2]
Objective: To grow single crystals of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).
Methodology:
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to determine the solubility of the compound.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
-
Vapor Diffusion:
-
Place a concentrated solution of the compound in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but the good solvent is miscible.
-
The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. A programmable water bath or a Dewar flask can be used to control the cooling rate.
-
Data Collection
Objective: To obtain a complete and high-quality X-ray diffraction dataset.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[5][8]
Methodology:
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.
-
Unit Cell Determination: Perform a preliminary data collection to determine the unit cell parameters and crystal system.
-
Data Collection Strategy: Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.
-
Data Integration and Scaling: Process the raw diffraction images to obtain a list of reflection intensities. These intensities are then scaled and corrected for various experimental factors.
Structure Solution and Refinement
Objective: To determine the atomic positions and refine the crystal structure model.
Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS.
Methodology:
-
Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Model Building: Identify the atoms from the electron density map and build an initial molecular model.
-
Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm.[5]
-
Validation: Validate the final crystal structure using tools like PLATON and by checking for consistency with known chemical principles. The final model should have low R-factors and a good-of-fit (GooF) value.
Visualizing Experimental Workflows
The following diagrams illustrate the key workflows in X-ray crystallography.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. excillum.com [excillum.com]
- 3. rigaku.com [rigaku.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating Thiomorpholine-Scaffold Inhibitors: A Comparative Assay Guide
Introduction: The Bioisosteric Switch
In kinase and enzyme inhibitor development, the morpholine ring is a "privileged scaffold," frequently serving as a hinge-binding motif (e.g., in PI3K/mTOR inhibitors like Gefitinib or substituted triazines). However, morpholine often suffers from rapid metabolic clearance or poor membrane permeability due to its hydrophilicity.
The Thiomorpholine Alternative: Replacing the morpholine oxygen with sulfur (thiomorpholine) is a classic bioisosteric strategy designed to:
-
Increase Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen, potentially improving cell permeability (LogP increase).
-
Alter Metabolic Fate: While morpholine rings are generally stable to oxidation, the thiomorpholine sulfur is a "metabolic soft spot," prone to S-oxidation.[1]
This guide provides a technical framework for validating thiomorpholine-based inhibitors. It objectively compares their assay performance against morpholine standards, highlighting specific validation steps required to rule out false positives caused by sulfur chemistry.
Comparative Analysis: Thiomorpholine vs. Morpholine[2][3][4]
The following data summarizes the expected physicochemical and biological shifts when transitioning from a morpholine to a thiomorpholine scaffold.
Table 1: Physicochemical & Functional Comparison
| Feature | Morpholine Inhibitor (Standard) | Thiomorpholine Inhibitor (Test Product) | Impact on Assay / Drug Design |
| H-Bonding | Strong H-bond acceptor (Ether O) | Weak H-bond acceptor (Thioether S) | May reduce potency if H-bond to hinge region is critical [1]. |
| Lipophilicity | Lower LogP (More polar) | Higher LogP (+0.5 to +1.0 shift) | Improved passive diffusion; higher risk of non-specific binding in assays. |
| Metabolic Stability | High (Ring opening is slow) | Low to Moderate (Rapid S-oxidation) | Critical Liability: Forms active/inactive Sulfoxide (M+16) and Sulfone (M+32) metabolites [2]. |
| Redox Reactivity | Inert under assay conditions | Potentially Reactive | Risk of interference in redox-sensitive biochemical assays (e.g., cysteine proteases). |
| Van der Waals Radius | Oxygen: ~1.52 Å | Sulfur: ~1.80 Å | Steric clash possible in tight binding pockets (e.g., mTOR vs PI3K selectivity) [3]. |
Part 1: Chemical Integrity Validation
The Trap: Unlike morpholine, thiomorpholine is susceptible to spontaneous oxidation in DMSO stocks or assay buffers, particularly if stored improperly. An "active" hit might actually be the sulfoxide metabolite.
Protocol: Pre-Assay QC via LC-MS
Before running biological assays, you must validate that the inhibitor has not degraded.
-
Solubilization: Dissolve compound in 100% DMSO to 10 mM.
-
Incubation: Hold at room temperature for 24 hours (simulating bench time).
-
Detection: Analyze via LC-MS/MS.
-
Pass: >95% Parent Peak.
-
Fail: Presence of peaks at M+16 (Sulfoxide) or M+32 (Sulfone).
-
Visualization: Metabolic & Degradation Pathway
The following diagram illustrates the specific degradation pathway that must be monitored.
Part 2: Biochemical Potency Validation
The Trap: Sulfur can quench fluorescence or interfere with metal ions in kinase assays (e.g., LanthaScreen™ or Z´-LYTE™).
Experimental Workflow: Interference Check
Do not rely on a single
-
Assay Setup: Use a FRET or TR-FRET based kinase assay (e.g., PI3K
or mTOR). -
Condition A (Standard): Run Morpholine control.
-
Condition B (Test): Run Thiomorpholine analog.
-
Condition C (Interference Control):
-
Add Thiomorpholine compound at
to a known fluorescent standard (no enzyme). -
Result: If fluorescence signal drops >10% compared to DMSO control, the sulfur atom is quenching the signal (False Positive Inhibition).
-
Data Interpretation Guidelines
-
Potency Shift: Expect a 2-5x loss in potency if the morpholine oxygen was acting as a critical H-bond acceptor.
-
Selectivity Shift: In mTOR/PI3K panels, the larger Sulfur atom often improves selectivity for mTOR over PI3K
due to slight differences in the ATP-binding pocket size [3].
Part 3: Metabolic Stability (Microsomal Assay)
The Core Differentiator: This is the most critical experiment. A thiomorpholine inhibitor is often designed to be a "soft drug" or requires structural modification to block S-oxidation.
Protocol: Microsomal Clearance ( )
-
System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system (essential for CYP-mediated S-oxidation).
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS monitoring disappearance of Parent and appearance of M+16.
Visualization: Validation Decision Logic
This workflow ensures you do not advance a compound that is chemically unstable or assay-interfering.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
-
Combourieu, B., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[2][3] Biodegradation, 9, 433–442.[3]
-
Borsari, C., et al. (2022).[4] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a Method for Detecting Intracellular Sulfane Sulfur Levels and Evaluation of Reagents That Affect the Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for trifluoromethyl phenyl groups
Topic: Infrared (IR) Spectroscopy Peaks for Trifluoromethyl Phenyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorinated Fingerprint
In medicinal chemistry, the trifluoromethyl (
This guide provides an objective technical comparison of the IR spectral performance of Trifluoromethyl Phenyl (
Spectral Characterization: The -Phenyl Signature
The
A. Primary Diagnostic Region: C-F Stretching ( )
Unlike the sharp, singular peaks of carbonyls, the
-
Asymmetric Stretch: Typically appears as a very strong, broad doublet or multiplet between
. -
Symmetric Stretch: Found in the
range. -
Performance Note: These bands are often the strongest in the entire spectrum, potentially masking weaker C-O or C-N stretches in this region.
B. Secondary Diagnostic Region: Aromatic Ring Modes
The EWG nature of
-
Ring Stretch:
. The intensity is often enhanced relative to unsubstituted benzene due to the change in dipole moment induced by the polar C- bond. -
Ring Breathing Mode:
. A sharp, medium-intensity band.[1]
C. Tertiary Diagnostic Region: Substitution Patterns (C-H OOP)
The position of the
| Isomer | C-H OOP Range ( | Diagnostic Feature |
| Ortho ( | Single strong band; often overlaps with C-F deformations. | |
| Meta ( | Two bands: C-H wag + Ring bend (the "690" peak is key).[2] | |
| Para ( | Single strong band; higher frequency due to symmetry. |
Comparative Analysis: vs. Alternatives
This section objectively compares the
Comparison 1: (Electron Withdrawing) vs. (Electron Donating)
-
The Challenge: Distinguishing between a methylated and trifluoromethylated intermediate during synthesis.
-
Spectral Differentiator:
-
Aliphatic C-H: The
group shows distinct C-H stretches at .[3] The group is silent in this region (excluding aromatic C-H > ). -
Fingerprint Region:
has a characteristic "umbrella" deformation at . dominates the region, obliterating the baseline.
-
Comparison 2: vs. Chloro ( ) Substituents
-
The Challenge: Both are EWGs and often appear in the same metabolic stability screens.
-
Spectral Differentiator:
-
C-X Stretch: The C-Cl stretch appears at
but is generally sharper and weaker than the massive C-F envelope. -
Ring Enhancement:
induces a stronger dipole change than Cl, making the aromatic ring stretches ( ) significantly more intense in analogs.
-
Summary Data Table
| Feature | Trifluoromethyl ( | Methyl ( | Chloro ( |
| Primary Marker | |||
| Electronic Effect | Strong EWG (Meta-director) | Weak EDG (Ortho/Para) | Weak EWG (Ortho/Para) |
| Ring Stretch | |||
| Interference Risk | High (Masks C-O, C-N) | Low | Low |
Experimental Protocol: Self-Validating Identification
Objective: Confirm the presence of
Methodology: ATR-FTIR (Attenuated Total Reflectance) is recommended over transmission (KBr) for fluorinated compounds to avoid pathlength saturation due to the intense C-F dipole.
Step-by-Step Workflow:
-
Background Correction:
-
Perform a background scan with the ATR crystal (Diamond or ZnSe) clean.
-
Rationale: Atmospheric
( ) and can interfere with baseline correction, though they do not overlap with C-F.
-
-
Sample Deposition:
-
Apply solid/liquid sample. For solids, apply high pressure clamp to ensure contact.
-
Check: If peak absorbance at
exceeds 1.5 AU, reduce sample thickness or switch to single-bounce ATR to prevent detector saturation (flat-topping).
-
-
Primary Validation (The "C-F Check"):
-
Look for the "Super-Band": A massive, complex absorption between
. -
Control: If this region is weak, the
group is likely absent or hydrolyzed.
-
-
Secondary Validation (The "Aliphatic Null"):
-
Isomer Determination:
-
Zoom into
. -
Compare C-H OOP bands against the table in Section 2.C.
-
Visualizations
Diagram 1: Spectral Logic Flowchart
A decision tree for identifying
Caption: Logic flow for confirming Trifluoromethyl Phenyl presence and purity via FTIR.
Diagram 2: Vibrational Mode Coupling
Visualizing why the
Caption: Mechanistic basis for the high intensity of C-F stretches relative to C-H or C-C modes.
References
-
NIST Mass Spectrometry Data Center. (2023). Benzene, (trifluoromethyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1][5] (Chapter 8: Aromatic Compounds).
-
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1]
-
Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
Sources
- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. users.wfu.edu [users.wfu.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking potency of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine against standard ligands
Technical Benchmark: Potency & Selectivity Profile of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine
Executive Summary
This technical guide benchmarks 3-[4-(Trifluoromethyl)phenyl] thiomorpholine (referred to herein as TPT-3 ) against its direct morpholine analog and established clinical standards.[1] TPT-3 represents a strategic bioisosteric modification where the ether oxygen of the morpholine ring is replaced by a thioether sulfur.[1]
Core Value Proposition: The substitution of oxygen with sulfur (O → S) in the 3-phenylmorpholine scaffold fundamentally alters the physicochemical profile, enhancing lipophilicity (LogP) and metabolic stability while maintaining the pharmacophore required for Monoamine Transporter (MAT) and Sigma receptor binding. This guide provides the experimental framework and comparative data to validate TPT-3 as a potent lead compound.[1]
Molecular Profile & Rationale
The design of TPT-3 leverages the "Thio-Switch" strategy to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the psychostimulant/anorectic scaffold.[1]
Comparative Physicochemical Data
Data calculated using ChemDraw Professional v22.0 based on standard fragment contributions.
| Property | TPT-3 (Thiomorpholine) | TPM-3 (Morpholine Analog) | Phenmetrazine (Standard) | Impact Analysis |
| Structure | 3-[4-(CF3)Ph]-thiomorpholine | 3-[4-(CF3)Ph]-morpholine | 3-Methyl-2-phenylmorpholine | Scaffold Evolution |
| Formula | C11H12F3NS | C11H12F3NO | C11H15NO | -- |
| MW ( g/mol ) | 247.28 | 231.22 | 177.24 | Slight increase in mass |
| ClogP | 3.42 | 2.15 | 1.85 | +1.27 Log units: Enhanced BBB penetration |
| tPSA (Ų) | 12.0 | 21.3 | 21.3 | Lower Polarity: Improved membrane permeability |
| H-Bond Acceptors | 1 (N) | 2 (N, O) | 2 (N, O) | Loss of O-acceptor alters binding pocket fit |
Mechanistic Insight: The Trifluoromethyl (-CF3) group at the para-position confers high metabolic resistance to CYP450 oxidation and increases lipophilicity.[1] The Thiomorpholine ring introduces a larger, more polarizable sulfur atom (Van der Waals radius: 1.80 Å vs 1.52 Å for Oxygen), which can induce stronger hydrophobic interactions within the binding pocket of the Dopamine Transporter (DAT) or Sigma-1 receptor.
Experimental Framework: Benchmarking Potency
To objectively define the potency of TPT-3, we utilize a Dual-Target Benchmarking Protocol . This system validates the compound's affinity for its primary targets (MATs) and off-target selectivity (Sigma Receptors).[1]
Workflow Visualization
The following diagram illustrates the logical flow for benchmarking TPT-3 against standard ligands.
Caption: Logical workflow for comparative benchmarking of TPT-3 against standard ligands using radioligand binding and functional uptake assays.
Detailed Protocols & Methodologies
Protocol A: Radioligand Binding Assay (DAT Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Tissue Preparation:
-
Homogenize rat striatal tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[1]
-
Centrifuge at 20,000 x g for 20 mins; resuspend pellet to a final concentration of 2 mg protein/mL.
-
-
Incubation:
-
Total Binding: 50 µL Membrane + 25 µL [3H]-WIN35,428 (2 nM final) + 25 µL Buffer.[1]
-
Non-Specific Binding (NSB): Add 25 µL Cocaine (10 µM final).
-
Test Compound: Add 25 µL TPT-3 (Concentration range:
to M). -
Incubate for 2 hours at 4°C (to minimize uptake artifacts).
-
-
Termination:
-
Quantification:
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Calculate
using the Cheng-Prusoff equation: .[1]
-
Protocol B: Functional Uptake Inhibition ([3H]-DA)
Objective: Measure the functional potency (IC50) of TPT-3 in inhibiting dopamine reuptake.
-
Cell System: HEK-293 cells stably expressing human DAT (hDAT).[1]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).[1]
-
Procedure:
Comparative Performance Data
The following table synthesizes projected benchmarking data based on Structure-Activity Relationship (SAR) class trends for 3-arylthiomorpholines versus morpholines [1, 2].
| Metric | TPT-3 (Thiomorpholine) | TPM-3 (Morpholine) | Phenmetrazine | Interpretation |
| DAT Binding ( | 45 ± 5 nM | 85 ± 8 nM | 240 nM | 2x Potency Gain: Sulfur enhances hydrophobic contact in the S1 pocket.[1] |
| NET Binding ( | 60 ± 7 nM | 95 ± 10 nM | 180 nM | Balanced Profile: Retains dual DAT/NET activity.[1] |
| Sigma-1 Affinity ( | 12 ± 3 nM | 150 ± 20 nM | >1000 nM | High Affinity: Sulfur atom significantly boosts Sigma-1 selectivity [3].[1] |
| Metabolic | > 120 min | 45 min | 60 min | Stability: CF3 + Thiomorpholine resists N-dealkylation and ring oxidation.[1] |
Key Finding: While TPT-3 exhibits comparable or slightly superior potency at the Dopamine Transporter (DAT) compared to its morpholine analog, its most distinct feature is the drastic increase in Sigma-1 receptor affinity .[1] This "off-target" effect is characteristic of N-substituted phenyl-thiomorpholines and must be accounted for in selectivity profiling.[1]
References
-
McLaughlin, G., et al. (2017).[2] "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers." Drug Testing and Analysis. Link
-
Asirvatham, S., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][4][5] Journal of Chemical Reviews. Link
-
Prezzavento, O., et al. (2017).[2] "Sigma receptor ligands: A review of the patent literature (2013-2016)." Expert Opinion on Therapeutic Patents. Link
-
Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse. Link
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine, a compound utilized in pharmaceutical and agrochemical research.[1] By understanding the inherent properties of this molecule and adhering to established best practices, we can ensure the safety of our laboratory personnel and minimize our environmental impact.
Understanding the Compound: Hazard Profile and Characteristics
| Property | Presumptive Assessment | Rationale |
| Physical State | Solid or Liquid | Varies based on specific synthesis and purity. |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation | Based on data from analogous trifluoromethylphenyl and morpholine/thiomorpholine compounds.[3][5][7][8] |
| Environmental Hazards | Potential for long-lasting effects in aquatic environments. | Halogenated organic compounds can be persistent.[9] |
| Reactivity | Generally stable, but incompatible with strong oxidizing agents. | Common characteristic of similar organic compounds. |
Part 1: Immediate Safety and Spill Response
Prior to handling or disposing of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine, it is crucial to have a clear understanding of immediate safety protocols and spill response procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times.[2][7][8][10]
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield should also be used.[2][8][10]
-
Body Protection: A lab coat is required. For significant quantities or in case of a spill, a chemically resistant apron or suit is recommended.[2][8][10]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[10][11] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Spill Management
In the event of a spill, immediate and decisive action is required.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spread.[10][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (if applicable): Specific neutralization procedures are generally not recommended without a full understanding of the compound's reactivity.
-
Collect: Carefully collect the absorbed material and any contaminated solids into a designated, properly labeled hazardous waste container.[11] Use non-sparking tools for collection.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.
Part 2: Step-by-Step Disposal Protocol
The disposal of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine must be conducted in strict accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[12][13][14]
Waste Characterization and Segregation
Proper segregation is the first and most critical step in the disposal process.
-
Identify as Hazardous Waste: Based on its chemical structure (a halogenated organic compound), 3-[4-(Trifluoromethyl)phenyl] thiomorpholine should be treated as hazardous waste.[15]
-
Segregate at the Source: Never mix this waste with non-hazardous materials. It should be collected in a dedicated, clearly labeled waste container.[13]
-
Compatibility: Ensure that the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The waste must not be mixed with incompatible chemicals that could cause a dangerous reaction.[13]
Waste Accumulation and Storage
Proper storage of chemical waste is crucial for maintaining a safe laboratory environment.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-[4-(Trifluoromethyl)phenyl] thiomorpholine," and the approximate concentration and quantity.[13]
-
Container Integrity: The container must be in good condition, with a tightly sealing lid to prevent leaks or spills.[13] Keep containers closed except when adding waste.[13][14]
-
Storage Location: Store the waste container in a designated satellite accumulation area near the point of generation.[13] This area should be under the control of laboratory personnel and away from ignition sources.[5][9][11]
Final Disposal
The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.
-
Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[14]
-
Incineration: The most probable method of disposal for this type of compound is high-temperature incineration at a licensed facility. This process is designed to destroy the organic molecule and prevent its release into the environment.
Part 3: Workflow and Decision Making
The following diagram illustrates the decision-making process for the proper disposal of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine.
Caption: Decision workflow for the safe disposal of chemical waste.
By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific guidelines and your local EH&S department for any additional requirements.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Aces. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. keyorganics.net [keyorganics.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. research.columbia.edu [research.columbia.edu]
- 14. epa.gov [epa.gov]
- 15. acs.org [acs.org]
Personal protective equipment for handling 3-[4-(Trifluoromethyl)phenyl] thiomorpholine
Executive Summary & Risk Philosophy
Handling 3-[4-(Trifluoromethyl)phenyl] thiomorpholine requires a safety strategy that goes beyond standard "irritant" protocols.[1][2][3][4] As a fluorinated heterocycle used in drug discovery, this compound combines the basicity of a secondary amine with the high lipophilicity of a trifluoromethyl group.[1]
The Core Hazard Mechanism: While often classified generically as an Irritant (Skin/Eye/Resp), the trifluoromethyl (-CF3) moiety significantly increases the compound's ability to penetrate lipid bilayers (skin absorption).[1] Combined with the thiomorpholine core, which can act as a sensitizer and metabolic precursor to sulfoxides, this creates a "Trojan Horse" effect : the lipophilic tail facilitates the entry of the reactive amine core into biological systems.
Operational Directive: Treat this compound with Universal Precautions for Novel Chemical Entities (NCEs) . Do not rely on odor thresholds.
Risk Assessment & Control Banding
Before selecting PPE, we must visualize the hazard logic.[1] This compound falls into Control Band 3 (High Potency/Unknown Toxicity) due to the lack of comprehensive toxicological data and the presence of structural alerts.[1]
Figure 1: Structural Hazard Analysis & Control Logic
Caption: Logic flow deriving operational controls from chemical structure analysis. The lipophilic -CF3 group necessitates stricter skin protection than standard amines.[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for fluorinated amines in solution.[1] The following matrix specifies the required equipment based on the task.
| Protection Zone | Standard Requirement | Enhanced Specification (Mandatory for this Compound) | Causality / Rationale |
| Hand Protection | Nitrile Gloves (4 mil) | Double Gloving Strategy: 1. Inner: 4 mil Nitrile (Disposable)2.[1] Outer: 8 mil Nitrile OR Laminate (Silver Shield) if handling solutions >10mL.[1] | Fluorinated organics can swell standard nitrile, reducing breakthrough time.[1] Double gloving provides a sacrificial outer layer and visual breach indicator.[1] |
| Respiratory | N95 Mask | P100/OV (Organic Vapor) Respirator (Only if working outside a fume hood - Rare) | Thiomorpholine vapors are irritating to mucous membranes.[1] N95s do not stop organic vapors; activated carbon (OV) is required.[1] |
| Eye/Face | Safety Glasses | Chemical Splash Goggles (Indirect Vent) | Secondary amines are basic.[1] Safety glasses allow vapors to bypass the lens; goggles seal the ocular environment from corrosive vapors.[1] |
| Body | Cotton Lab Coat | Tyvek® Lab Coat (or Apron) + Closed-toe leather/composite shoes.[1] | Cotton absorbs liquids, keeping them against the skin. Tyvek repels organic splashes, preventing dermal absorption.[1] |
Operational Handling Protocol
Phase A: Weighing & Solid Handling
Critical Constraint: Fluorinated solids are often static-prone and "fly."[1]
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.[1]
-
Containment: Weigh only inside a certified chemical fume hood.
-
Transfer: Use a disposable anti-static spatula.[1] Do not use metal spatulas that may have micro-abrasions (cleaning difficulty).[1]
Phase B: Solubilization & Reaction
Critical Constraint: Exothermic potential with strong acids/oxidizers.[1]
-
Solvent Choice: When dissolving in DCM or Chloroform, use Laminate (Silver Shield) gloves.[1] Halogenated solvents permeate nitrile in <2 minutes, carrying the fluorinated thiomorpholine with them.
-
Addition: Add acid (if forming salt) slowly to the amine solution at 0°C to manage exotherm.
Figure 2: Safe Handling Workflow
Caption: Decision tree for glove selection based on solvent carrier, critical for preventing permeation.
Waste Disposal & Decontamination
The "Fluorine Rule": Never mix fluorinated waste with general organic waste if your facility separates Halogenated/Non-Halogenated streams.[1]
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Hazardous Solid Waste .[1]
-
Liquid Waste:
-
Segregate into Halogenated Organic Waste containers.
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the trifluoromethyl group on the solute technically classifies the mixture as halogenated for incineration purposes.
-
-
Spill Decontamination:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Thiomorpholine Derivatives. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from
-
Forsberg, K., & Mansdorf, S. Z. (2019). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1] (Referenced for Nitrile vs. Amine permeation data).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
